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  • Product: 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde
  • CAS: 1042978-66-4

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Profiling of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde: A Technical Whitepaper

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Focus: Physicochemical characterization, synthetic utility in quinazoline-based kinase inhibitors, and analytical validation. Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Focus: Physicochemical characterization, synthetic utility in quinazoline-based kinase inhibitors, and analytical validation.

Introduction and Structural Rationale

In the landscape of targeted therapeutics, the architectural precision of starting materials dictates the efficiency of downstream active pharmaceutical ingredient (API) synthesis. 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (CAS: 1042978-66-4) [1] stands as a highly specialized, poly-substituted aromatic building block. Its unique substitution pattern—an aldehyde, an ortho-amine, a para-methoxy, and a meta-benzyloxy group—makes it an exceptionally versatile precursor for constructing fused heterocyclic scaffolds, most notably quinazolines and indoles, which are the pharmacophoric cores of numerous receptor tyrosine kinase (RTK) inhibitors.

The causality behind selecting this specific intermediate lies in its orthogonal reactivity:

  • The ortho-aminoaldehyde motif: Primed for rapid cyclocondensation reactions (e.g., with formamide or urea) to yield quinazolin-4-ones.

  • The benzyloxy ether: Serves as a robust, yet selectively cleavable protecting group. Post-cyclization, hydrogenolysis yields a free phenol, allowing for late-stage diversification (e.g., appending solubilizing morpholine or piperidine side chains).

Chemical and Physical Properties

Accurate physicochemical profiling is critical for process scale-up and solvent selection. The table below synthesizes the core quantitative data for this intermediate.

Table 1: Physicochemical Profile
PropertyValue / DescriptionRationale / Implication for Synthesis
Chemical Name 2-Amino-5-benzyloxy-4-methoxy-benzaldehydeCore IUPAC nomenclature.
CAS Registry Number 1042978-66-4Unique identifier for sourcing [1].
Molecular Formula C15H15NO3Indicates a high degree of unsaturation.
Molecular Weight 257.28 g/mol Standard for stoichiometric calculations.
Appearance Yellow to amber crystalline powderColoration arises from the extended conjugation of the aminoaldehyde system.
Solubility Soluble in DMF, DMSO, DCM; Insoluble in H2ODictates the use of polar aprotic or halogenated solvents for homogeneous reactions.
Stability Air and light sensitive (slow oxidation)The electron-rich aniline and aldehyde are prone to auto-oxidation; requires inert atmosphere storage.

Synthetic Utility: Constructing the Quinazoline Core

The primary utility of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is its role as a precursor in the synthesis of 4-anilinoquinazoline kinase inhibitors (analogous to Gefitinib or Erlotinib). The ortho-aminoaldehyde undergoes the Niementowski quinazoline synthesis or variations thereof.

Mechanistic Pathway
  • Cyclocondensation: The intermediate is reacted with an amidine or formamide equivalent. The primary amine attacks the electrophilic carbon of the reagent, followed by intramolecular cyclization onto the aldehyde, yielding a substituted quinazoline core.

  • Activation: The resulting quinazolinone is treated with phosphoryl chloride (POCl3) to generate a reactive 4-chloroquinazoline.

  • SNAr Substitution: Nucleophilic aromatic substitution with a functionalized aniline yields the core inhibitor scaffold.

  • Deprotection & Alkylation: The benzyl group is removed via catalytic hydrogenation, and the resulting phenol is alkylated to tune pharmacokinetic properties.

QuinazolineSynthesis Node1 2-Amino-5-benzyloxy- 4-methoxy-benzaldehyde (Starting Material) Node2 Cyclocondensation (Formamide, Heat) Node1->Node2 Node3 7-Benzyloxy-6-methoxy- quinazolin-4(3H)-one Node2->Node3 Node4 Chlorination (POCl3, Reflux) Node3->Node4 Node5 4-Chloro-7-benzyloxy- 6-methoxyquinazoline Node4->Node5 Node6 SNAr Reaction (Substituted Aniline) Node5->Node6 Node7 Target Kinase Inhibitor Precursor Node6->Node7

Figure 1: Step-by-step synthetic workflow from 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde to a quinazoline core.

Experimental Protocols and Analytical Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes in-process controls (IPCs) to confirm causality and reaction completion.

Protocol 1: Cyclocondensation to Quinazolin-4-one

Objective: Convert the aminoaldehyde to the quinazolinone core.

  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (1.0 eq) and formamide (10.0 eq).

    • Causality: Formamide acts as both the solvent and the carbon/nitrogen source for the cyclization. Excess is required to drive the equilibrium.

  • Heating: Heat the mixture to 150°C for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting material (yellow spot) should disappear, replaced by a highly UV-active blue fluorescent spot under 254 nm.

  • Workup: Cool the reaction to room temperature and pour into crushed ice. The product will precipitate. Filter, wash with cold water, and dry under vacuum at 50°C.

  • Validation: Perform 1H-NMR (DMSO-d6). The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the quinazoline C2-H proton (~8.0 ppm) validates the ring closure.

Protocol 2: Benzyl Ether Cleavage (Hydrogenolysis)

Objective: Unmask the phenol for late-stage functionalization.

  • Preparation: Dissolve the benzyloxy-quinazoline intermediate in a mixture of THF/MeOH (1:1). Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Purge the vessel with hydrogen gas and maintain at 1 atm via a balloon. Stir vigorously at room temperature.

    • Causality: The benzyloxy group is highly susceptible to catalytic hydrogenolysis, while the methoxy group remains stable, ensuring regioselective deprotection.

  • Validation: LC-MS analysis should show a mass shift of -90 Da (loss of the benzyl group), confirming the generation of the free phenol.

Conclusion

2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is a masterfully designed intermediate. By combining an activated ortho-aminoaldehyde for rapid heterocyclic assembly with a strategically placed, orthogonally protected phenol, it enables the modular synthesis of complex kinase inhibitors. Strict adherence to the handling and analytical protocols outlined above ensures high-fidelity translation from bench-scale discovery to process chemistry.

References

Exploratory

Advanced Synthetic Applications of CAS 1042978-66-4 (2-Amino-5-benzyloxy-4-methoxybenzaldehyde) in Tyrosine Kinase Inhibitor Development

Executive Summary CAS 1042978-66-4, chemically identified as 2-amino-5-benzyloxy-4-methoxybenzaldehyde , is a highly functionalized ortho-aminobenzaldehyde. In modern pharmaceutical development, it serves as a critical,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 1042978-66-4, chemically identified as 2-amino-5-benzyloxy-4-methoxybenzaldehyde , is a highly functionalized ortho-aminobenzaldehyde. In modern pharmaceutical development, it serves as a critical, advanced building block for the synthesis of quinazoline-based epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs). This technical guide details the physicochemical properties, structural rationale, and validated synthetic workflows for utilizing this intermediate, specifically focusing on its conversion into the functionalized quinazolin-4(3H)-one core required for drugs like Gefitinib and Erlotinib.

Physicochemical Profiling & Structural Rationale

To ensure precise stoichiometric calculations and analytical tracking, the foundational quantitative data for CAS 1042978-66-4 is summarized below:

PropertyValue
Chemical Name 2-Amino-5-(benzyloxy)-4-methoxybenzaldehyde
CAS Registry Number 1042978-66-4 [1]
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
SMILES String COc1cc(N)c(C=O)cc1OCc2ccccc2
Appearance Solid (typically yellow to light brown powder)
Structural Significance in Drug Design

The substitution pattern on this benzene ring is precisely engineered for downstream kinase affinity:

  • 4-Methoxy Group: Provides a stable, electron-donating moiety that occupies the solvent-exposed region of the ATP-binding pocket in target kinases.

  • 5-Benzyloxy Group: Acts as a robust, orthogonal protecting group. It survives the harsh conditions of initial quinazoline cyclization and chlorination. Later in the synthesis, it can be selectively cleaved via Pd/C catalytic hydrogenolysis to unmask a phenol. This phenol is subsequently alkylated with solubilizing groups (e.g., 3-morpholinopropyl chloride) to enhance the pharmacokinetic profile of the final API [2].

  • ortho-Aminoaldehyde Motif: The spatial juxtaposition of the aldehyde and primary amine groups allows for rapid, atom-economical cyclization into the pyrimidine ring of the quinazoline system.

Mechanistic Pathways: Quinazoline Core Assembly

The transformation of CAS 1042978-66-4 into a functionalized quinazoline core involves a strategic two-step sequence: cyclization followed by selective oxidation.

Direct cyclization of ortho-aminobenzaldehydes to quinazolinones often requires reagents like urea or cyanates, which can suffer from poor solubility profiles or require extremely harsh thermal conditions. An elegant, high-yielding alternative is the initial formation of the quinazoline ring, followed by targeted oxidation. As demonstrated by , peracetic acid ( CH3​CO3​H ) serves as a highly efficient oxidant to convert quinazolines directly into quinazolin-4(3H)-ones at room temperature [3]. This method is highly chemoselective; it oxidizes the electron-deficient C4 position of the pyrimidine ring without cleaving the sensitive benzyl ether or over-oxidizing the methoxy group.

Experimental Methodologies

The following protocols represent a self-validating system designed for high-purity intermediate generation.

Protocol A: Synthesis of 7-Methoxy-6-benzyloxyquinazoline

Objective: Cyclize CAS 1042978-66-4 into the foundational quinazoline framework.

  • Step 1: Suspend CAS 1042978-66-4 (1.0 eq, e.g., 10 g, 38.8 mmol) in formamide (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Step 2: Heat the mixture to 150°C under an inert nitrogen atmosphere for 4-6 hours.

    • Causality: Formamide acts as both the solvent and the nitrogen source. The high temperature is thermodynamically required to drive the double condensation reaction and eliminate water. The nitrogen blanket prevents unwanted oxidative degradation of the primary amine before cyclization occurs.

  • Step 3: Monitor the reaction via HPLC. The disappearance of the starting material peak (UV 254 nm) validates completion.

  • Step 4: Cool the mixture to room temperature and pour it into crushed ice (200 g) with vigorous stirring to precipitate the product. Filter, wash sequentially with cold water, and dry under vacuum at 50°C.

Protocol B: Peracetic Acid Oxidation to Quinazolin-4(3H)-one

Objective: Selectively oxidize the C4 position to yield 7-methoxy-6-benzyloxyquinazolin-4(3H)-one (CAS 286371-64-0).

  • Step 1: Dissolve the quinazoline intermediate from Protocol A (1.0 eq, e.g., 5 g, 18.8 mmol) in Dichloromethane (DCM, 50 mL) and cool to 0°C.

  • Step 2: Add peracetic acid solution (35% in acetic acid, 2.5 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the oxidation. Peracetic acid is specifically chosen over harsher transition-metal oxidants (like KMnO4​ or CrO3​ ) to prevent benzylic oxidation or ether cleavage, preserving the critical protecting group.

  • Step 3: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 4: Quench the reaction with saturated aqueous sodium thiosulfate (to neutralize unreacted peroxides) and adjust the pH with saturated sodium bicarbonate. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Analytical Validation Strategy

To ensure scientific integrity and batch-to-batch reproducibility, the following in-process controls (IPC) must be established:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The starting material (CAS 1042978-66-4) exhibits an [M+H]+ peak at m/z 258.3. The successful execution of Protocol B will yield a final quinazolinone showing an [M+H]+ at m/z 283.3.

  • Nuclear Magnetic Resonance ( 1H NMR in DMSO- d6​ ): The successful oxidation to the quinazolinone is confirmed by the disappearance of the highly deshielded quinazoline C4-H proton (typically resonating around 9.0 ppm) and the appearance of a broad lactam N-H singlet (around 12.0 ppm). Crucially, the benzylic CH2​ protons must remain intact, appearing as a sharp singlet near 5.2 ppm.

Synthetic Workflow Visualization

Workflow A CAS 1042978-66-4 2-Amino-5-benzyloxy- 4-methoxybenzaldehyde B Cyclization (Formamide, 150°C) A->B C 7-Methoxy-6-benzyloxy- quinazoline B->C D Oxidation (Peracetic Acid, RT) C->D E 7-Methoxy-6-benzyloxy- quinazolin-4(3H)-one D->E F Chlorination (POCl3, Reflux) E->F G 4-Chloro-7-methoxy- 6-benzyloxyquinazoline F->G H Target Kinase Inhibitors (e.g., Gefitinib Precursors) G->H

Workflow: Conversion of CAS 1042978-66-4 into advanced TKI precursors.

References

  • Title: Facile and Efficient Oxidation of Quinazolines into Quinazolin-4(3H)-ones by Peracetic Acid Source: Synthetic Communications, 44(3), 346-351 (2014) URL: [Link]

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 2-Amino-5-(benzyloxy)-4-methoxybenzaldehyde

Executive Summary In the realm of advanced organic synthesis and drug discovery, highly functionalized o-aminobenzaldehydes serve as indispensable building blocks for constructing complex heterocyclic scaffolds. 2-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, highly functionalized o-aminobenzaldehydes serve as indispensable building blocks for constructing complex heterocyclic scaffolds. 2-Amino-5-(benzyloxy)-4-methoxybenzaldehyde (CAS: 1042978-66-4) is a prime example of such a precursor. The strategic placement of electron-donating methoxy and benzyloxy groups on the aromatic ring not only dictates its unique reactivity profile but also introduces specific handling requirements.

As a Senior Application Scientist, I approach the management of this compound not merely as a matter of regulatory compliance, but as a foundational prerequisite for synthetic success. This whitepaper provides an in-depth analysis of its physicochemical identity, safety data sheet (SDS) guidelines, and field-proven handling protocols, culminating in a self-validating methodology for its primary application: the Friedländer quinoline synthesis.

Physicochemical Identity & Data Summarization

Understanding the molecular architecture of 2-Amino-5-(benzyloxy)-4-methoxybenzaldehyde is critical for predicting its behavior in both storage and active reaction environments. The table below summarizes its core quantitative and qualitative data [1].

PropertyValue
Chemical Name 2-Amino-5-(benzyloxy)-4-methoxybenzaldehyde
CAS Registry Number 1042978-66-4
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Physical State Solid (typically crystalline powder)
Key Functional Groups Primary Amine (-NH2), Aldehyde (-CHO), Benzyl Ether (-OBn), Methoxy (-OCH3)

Hazard Profile & Safety Data Sheet (SDS) Guidelines

While specific toxicological deep-dives for CAS 1042978-66-4 are specialized, its structural homology to analogs like 2-amino-5-methoxybenzaldehyde dictates a strict adherence to the following Globally Harmonized System (GHS) classifications [2]:

  • Skin Irritation (Category 2) - H315 : The primary aniline derivative can act as a skin sensitizer. It penetrates the lipid bilayer of the stratum corneum, potentially causing localized dermatitis.

  • Serious Eye Irritation (Category 2A) - H319 : The electrophilic aldehyde group is highly reactive towards biological nucleophiles (e.g., proteins and amino acids in the mucous membranes of the eye), leading to acute irritation and potential corneal damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335 : Inhalation of the crystalline dust can irritate the respiratory tract.

Causality-Driven PPE & Engineering Controls

Standard laboratory PPE is required, but specific choices must be driven by the compound's properties. Double-gloving with nitrile is recommended when handling the compound in organic solutions (e.g., dichloromethane or ethyl acetate), as the solvent acts as a carrier, drastically increasing the dermal permeation rate of the active molecule. All transfers and massings must be conducted within a certified fume hood to mitigate the H335 inhalation risk.

Handling, Storage, and Stability Protocols

The structural features that make 2-Amino-5-(benzyloxy)-4-methoxybenzaldehyde synthetically valuable also render it susceptible to environmental degradation.

  • Auto-Oxidation Risk : Aldehydes are notoriously prone to auto-oxidation in the presence of atmospheric oxygen, forming the corresponding benzoic acid via a radical chain mechanism. The electron-donating methoxy (-OCH3) and benzyloxy (-OBn) groups increase the electron density on the aromatic ring, which can thermodynamically stabilize radical intermediates and accelerate this oxidative degradation.

  • Photolytic Sensitivity : The benzyl ether linkage is sensitive to prolonged UV exposure, which can induce photolytic cleavage.

Optimal Storage Protocol : To suppress these degradation pathways, the compound must be stored under an inert atmosphere (Argon or Nitrogen) . It should be kept in an amber vial to prevent photolysis and stored at 2–8°C (or -20°C for long-term archiving) to kinetically halt auto-oxidation.

HandlingMatrix Rec Receive Compound (CAS: 1042978-66-4) Inert Store under Argon/N2 (Prevent Oxidation) Rec->Inert Temp Temperature Control (2-8°C or -20°C) Rec->Temp Light Amber Vial / Foil (Prevent Photolysis) Rec->Light Prep Sample Preparation Inert->Prep Temp->Prep Light->Prep PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Prep->PPE Hood Open in Fume Hood (Avoid Inhalation) PPE->Hood React Proceed to Synthesis Hood->React

SOP for the safe handling and storage of 2-Amino-5-(benzyloxy)-4-methoxybenzaldehyde.

Advanced Synthetic Application: Friedländer Quinoline Synthesis

The most authoritative and robust application for o-aminobenzaldehydes is the Friedländer condensation [3]. This reaction condenses the starting material with an α -methylene ketone to yield polysubstituted quinolines—a privileged pharmacophore in antimalarial and kinase-inhibitor drug discovery [4].

Mechanistic Causality & Catalyst Selection

In 2-Amino-5-(benzyloxy)-4-methoxybenzaldehyde, the electron-donating groups significantly increase the HOMO energy of the aniline nitrogen, making it highly nucleophilic. This facilitates the first step of the Friedländer reaction: intermolecular imine formation with the ketone. However, these same electron-donating groups increase the electron density at the aldehyde carbon, rendering it less electrophilic and potentially stalling the subsequent intramolecular aldol condensation .

To overcome this electronic barrier, a Lewis acid catalyst (such as ZnCl2​ or In(OTf)3​ ) is required. The Lewis acid coordinates to the aldehyde oxygen, withdrawing electron density and restoring its electrophilicity, thereby driving the ring closure.

FriedlanderWorkflow A 2-Amino-5-benzyloxy- 4-methoxybenzaldehyde B alpha-Methylene Ketone (Co-reactant) C Catalyst Addition (Lewis Acid / Base) D Step 1: Imine Formation (Nucleophilic Attack by Amine) C->D E Step 2: Intramolecular Aldol Condensation D->E Ring Closure F Step 3: Dehydration (-H2O) E->F Aromatization G Polysubstituted Quinoline (Target Scaffold) F->G AB AB AB->C

Logical workflow and mechanistic steps of the Friedländer quinoline synthesis.

Self-Validating Experimental Protocol
  • Reaction Setup : In an oven-dried Schlenk flask purged with Argon, dissolve 1.0 mmol of 2-Amino-5-(benzyloxy)-4-methoxybenzaldehyde in 5 mL of anhydrous ethanol.

  • Activation : Add 1.1 mmol of the chosen α -methylene ketone (e.g., ethyl acetoacetate) followed by 10 mol% of anhydrous Zinc Chloride ( ZnCl2​ ).

  • Thermal Cyclization : Attach a reflux condenser and heat the mixture to 80°C for 2–4 hours under continuous stirring.

  • Self-Validation Checkpoint (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting material typically elutes as a distinct yellow spot. The successful formation of the quinoline scaffold is confirmed by the disappearance of this yellow spot and the emergence of a new product spot that exhibits intense blue fluorescence under 365 nm UV light. This fluorescence is a hallmark of the extended aromatic conjugation in the quinoline system, providing immediate, visual confirmation of successful cyclization.

  • Workup : Cool the mixture to room temperature, quench with 10 mL of distilled water, and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification : Isolate the pure benzyloxy-methoxy-quinoline derivative via flash column chromatography.

References

  • NextSDS Database. "2-aMino-5-(benzyloxy)-4-Methoxybenzaldehyde — Chemical Substance Information." NextSDS. Available at: [Link]

  • Li, R., Liu, S., et al. "The Friedländer reaction: A powerful strategy for the synthesis of heterocycles." ResearchGate (May 2024). Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview." PMC10385317. Available at:[Link]

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences processability, formulation development, and bioavailability....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences processability, formulation development, and bioavailability. This technical guide provides a comprehensive framework for determining the solubility profile of the pharmaceutical intermediate, 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. While specific experimental data for this compound is not extensively available in the public domain, this document outlines a robust methodology for researchers to generate this crucial data in a laboratory setting. The guide delves into the theoretical considerations of solubility based on the compound's molecular structure, details a step-by-step experimental protocol using the widely accepted shake-flask method, and provides strategies for data analysis and presentation.

Introduction: The Strategic Importance of Solubility Profiling

In the landscape of drug development and chemical process engineering, understanding the solubility of a compound like 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is fundamental. A comprehensive solubility profile in various organic solvents is essential for:

  • Optimizing Reaction Conditions: Selecting appropriate solvents for synthesis and purification to ensure reactants remain in the solution phase and to facilitate product isolation.

  • Informing Crystallization Processes: The choice of solvents and anti-solvents is critical for efficient purification, controlling crystal morphology, and ensuring high yields.

  • Guiding Formulation Development: Determining suitable solvent systems is a prerequisite for developing liquid formulations or for processes like wet granulation in solid dosage form manufacturing.

  • Ensuring Process Safety and Scalability: A thorough understanding of solubility helps in avoiding unexpected precipitation during reactions and transfers, thereby enabling the development of robust and scalable chemical processes.

This guide will provide the foundational knowledge and practical steps for researchers and drug development professionals to meticulously characterize the solubility of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde, with its various functional groups, suggests a nuanced solubility profile.

  • Polar Moieties: The presence of an amino (-NH₂) group and a carbonyl (-CHO) group introduces polarity and the capacity for hydrogen bonding. These groups will favor interactions with polar solvents.

  • Nonpolar Moieties: The benzyloxy group and the benzene ring itself contribute to the nonpolar character of the molecule, suggesting solubility in less polar organic solvents.

Based on these structural features, a qualitative prediction of solubility in a range of solvents can be made.

Table 1: Predicted Qualitative Solubility of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde
SolventChemical FormulaPolarityPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighSolubleAprotic, highly polar solvent capable of dissolving a wide range of organic compounds.[1]
Dimethylformamide (DMF)C₃H₇NOHighSolubleAprotic, highly polar solvent, similar in its solvating properties to DMSO.[1]
Tetrahydrofuran (THF)C₄H₈OIntermediateModerately SolubleAprotic ether with moderate polarity.[1]
AcetoneC₃H₆OIntermediateModerately SolubleAprotic ketone with intermediate polarity.[1]
EthanolC₂H₅OHHighSparingly to Moderately SolubleProtic, polar solvent; its hydrogen bonding capability may enhance solubility.[1]
MethanolCH₃OHHighSparingly to Moderately SolubleProtic, highly polar solvent, similar to ethanol.[1]
Dichloromethane (DCM)CH₂Cl₂IntermediateSparingly SolubleAprotic solvent with intermediate polarity.[1]
Ethyl AcetateC₄H₈O₂IntermediateSparingly SolubleAprotic ester with intermediate polarity.[1]
TolueneC₇H₈LowInsoluble to Sparingly SolubleNonpolar aromatic solvent.[1]
HexaneC₆H₁₄LowInsolubleNonpolar aliphatic solvent.[1]

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable and widely used method for determining equilibrium solubility is the shake-flask method.[2][3] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Materials and Equipment
  • Compound: 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (ensure purity is characterized)

  • Solvents: A range of analytical grade organic solvents with varying polarities (as listed in Table 1).

  • Equipment:

    • Analytical balance (accurate to ±0.1 mg)

    • Thermostatic shaker or water bath with precise temperature control

    • Vials with screw caps

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Validated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in thermostatic shaker at constant T prep3->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sample1 Settle solids equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter sample sample2->sample3 sample4 Quantify concentration (e.g., HPLC, UV-Vis) sample3->sample4 data1 Calculate solubility (g/L, mol/L, mole fraction) sample4->data1 data2 Repeat at different temperatures data1->data2

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[4]

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Sealing: Securely cap the vials to prevent solvent evaporation during equilibration.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The required time should be determined empirically by taking measurements at different time points until the solute concentration in the supernatant remains constant.[4]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to allow the solid to settle.[4]

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification: Quantify the concentration of the dissolved 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[4] A calibration curve must be prepared using standard solutions of known concentrations.

  • Data Calculation and Presentation:

    • Calculate the solubility in various units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction (x).

    • Repeat the experiment at different temperatures (e.g., 308.15 K, 318.15 K) to determine the temperature dependence of solubility.

    • Organize the collected data into a clear and concise table for easy comparison.[4]

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde at 298.15 K
SolventSolubility (g/L)Solubility (mol/L)Mole Fraction (x)
DMSO
DMF
THF
Acetone
Ethanol
Methanol
Dichloromethane
Ethyl Acetate
Toluene
Hexane

Note: This table is a template for presenting experimentally determined data.

Conclusion

This technical guide provides a comprehensive roadmap for researchers and scientists to determine the solubility profile of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde in a range of organic solvents. By combining theoretical predictions with a robust experimental methodology, a thorough understanding of this critical physicochemical property can be achieved. The data generated from these studies will be invaluable for optimizing synthetic processes, guiding formulation development, and ensuring the overall success of drug development projects involving this compound.

References

  • An In-Depth Technical Guide to Determining the Solubility Profile of Pharmaceutical Intermediates: A Case Study of Ethyl 5-(4 - Benchchem. (n.d.).
  • Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed. (2020, February 15).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET. (2025, November 6).
  • 2-Amino-5-(Benzyloxy)-4-Methoxybenzamide | CymitQuimica. (n.d.).
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents - ChemRxiv. (n.d.).
  • Benzaldehyde, 2-amino-5-methoxy- (CAS No. 26831-52-7) SDS - Guidechem. (n.d.).
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • Safety Data Sheet - ChemScene. (2024, April 25).
  • UNIT 1 SOLUBILITY OF DRUGS - BS Publications. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • An In-depth Technical Guide to the Solubility of 4-Amino-3,5-difluorobenzaldehyde in Organic Solvents - Benchchem. (n.d.).

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Foundational

A Comprehensive Spectroscopic Guide to 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde: 1H and 13C NMR Reference Data

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the synthetic intermediate, 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. Designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the synthetic intermediate, 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the compound's spectral characteristics, supported by established principles of NMR spectroscopy. We will delve into the rationale behind chemical shift assignments, providing a robust framework for the identification and characterization of this and structurally related molecules.

Introduction: The Significance of Spectroscopic Characterization

2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its precise structural elucidation is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final products. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule, providing a detailed structural fingerprint.

This guide will present a thorough analysis of the ¹H and ¹³C NMR spectra of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. The interpretation of the spectra is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituent effects on the aromatic system.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shift values for 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. These predictions are based on the analysis of substituent effects in analogous compounds and established chemical shift ranges for various functional groups.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (in CDCl₃, referenced to TMS at 0.00 ppm)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.80Singlet1HCHO
~7.40 - 7.25Multiplet5HC₆H₅ (benzyloxy)
~7.15Singlet1HH-6
~6.30Singlet1HH-3
~5.10Singlet2HOCH₂Ph
~4.50 (broad)Singlet2HNH₂
~3.85Singlet3HOCH₃
Table 2: Predicted ¹³C NMR Data for 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (in CDCl₃, referenced to TMS at 0.00 ppm)
Chemical Shift (δ, ppm)Assignment
~191.0C=O (aldehyde)
~155.0C-5
~150.0C-4
~140.0C-2
~136.5C-ipso (benzyloxy)
~128.5C-ortho/meta (benzyloxy)
~127.8C-para (benzyloxy)
~115.0C-1
~112.0C-6
~98.0C-3
~71.0OCH₂Ph
~56.0OCH₃

Spectral Interpretation and Rationale

The predicted chemical shifts are rationalized by considering the electronic effects of the substituents on the benzaldehyde ring.

¹H NMR Spectrum:

  • Aldehyde Proton (CHO): The aldehyde proton is expected to resonate significantly downfield, around 9.80 ppm, due to the strong deshielding effect of the carbonyl group.[2]

  • Aromatic Protons (H-3 and H-6): The protons on the main aromatic ring are highly influenced by the substituents. The H-3 proton is shielded by the electron-donating amino group at the ortho position and the methoxy group at the para position, leading to an upfield shift to around 6.30 ppm. The H-6 proton is ortho to the electron-donating benzyloxy group and meta to the amino group, resulting in a downfield shift relative to H-3, appearing around 7.15 ppm.

  • Benzyloxy Protons (C₆H₅): The five protons of the benzyl group will appear as a multiplet in the typical aromatic region of 7.40-7.25 ppm.

  • Benzylic Protons (OCH₂Ph): The two protons of the methylene bridge in the benzyloxy group are expected to appear as a singlet around 5.10 ppm.

  • Amino Protons (NH₂): The amino protons typically give a broad singlet, and its chemical shift can vary depending on concentration and solvent. A value around 4.50 ppm is anticipated.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet around 3.85 ppm.

¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and is expected to have a chemical shift of approximately 191.0 ppm.[1][2]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by the additive effects of the substituents. The carbons bearing the oxygen and nitrogen substituents (C-2, C-4, C-5) will be shifted downfield. The C-3 and C-6 carbons will be shifted upfield due to the ortho and para electron-donating effects of the substituents.

  • Benzylic and Methoxy Carbons: The benzylic carbon (OCH₂Ph) and the methoxy carbon (OCH₃) are expected at around 71.0 ppm and 56.0 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[5] CDCl₃ is a common solvent for organic compounds, and its residual proton peak at 7.26 ppm can also be used for calibration.[6][7]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (¹H NMR):

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

  • Spectral Width: 0-12 ppm.

3. Instrument Parameters (¹³C NMR):

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

  • Spectral Width: 0-220 ppm.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking for both spectra.

Visualization of Molecular Structure and Key NMR Relationships

The following diagrams illustrate the molecular structure of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde and the logical workflow for its NMR analysis.

molecular_structure cluster_benzaldehyde 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde C1 C1 C2 C2 C1->C2 CHO CHO C1->CHO C3 C3 C2->C3 NH2 NH₂ C2->NH2 C4 C4 C3->C4 C5 C5 C4->C5 OCH3 OCH₃ C4->OCH3 C6 C6 C5->C6 OCH2Ph OCH₂Ph C5->OCH2Ph C6->C1

Caption: Molecular structure of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde.

nmr_workflow cluster_workflow NMR Analysis Workflow sample_prep Sample Preparation (Dissolve in CDCl₃ with TMS) data_acquisition Data Acquisition (¹H and ¹³C NMR) sample_prep->data_acquisition data_processing Data Processing (FT, Phasing, Calibration) data_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Integration, Coupling) data_processing->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Caption: A streamlined workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a foundational NMR reference for 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. The predicted ¹H and ¹³C NMR data, coupled with a detailed interpretation and a standardized experimental protocol, offer a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds. The principles outlined herein can be extended to the analysis of other substituted aromatic systems, underscoring the power and versatility of NMR spectroscopy in modern chemical research.

References

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones - PubMed. (2006, August 15).
  • Buy CDCl₃ for NMR Analysis - Uses & Safety - Advent Chembio.
  • CDCl3 1HNMR peak : r/OrganicChemistry - Reddit. (2023, May 25).
  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes. (2026, March 1).
  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1).
  • NMR Spectroscopy - MSU chemistry.
  • Proton NMR Table - MSU chemistry.

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Foundational

An In-depth Technical Guide on the Mechanism of Formation for 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde Precursors

Introduction 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural complexity, featuring an amino group, a benzyloxy ether, a meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural complexity, featuring an amino group, a benzyloxy ether, a methoxy group, and a formyl group on an aromatic ring, necessitates a carefully designed synthetic strategy. This guide provides an in-depth analysis of the plausible synthetic pathways for its precursors, focusing on the underlying reaction mechanisms, experimental considerations, and optimization strategies. We will explore the chemical logic behind the selection of starting materials and the sequence of transformations, offering a comprehensive resource for researchers and professionals in drug development.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals several potential disconnection points. The formyl group can be introduced at a late stage via an electrophilic aromatic substitution reaction. The amino group can be derived from the reduction of a nitro group, a common and efficient transformation. The benzyloxy and methoxy ether linkages are typically stable and can be established early in the synthesis.

Based on this analysis, a plausible forward synthetic strategy involves the following key transformations:

  • Nitration of a suitably substituted benzene derivative to introduce the nitro group.

  • Etherification to install the benzyloxy and methoxy groups.

  • Formylation of the electron-rich aromatic ring.

  • Reduction of the nitro group to the desired amino group.

The order of these steps is crucial to the success of the synthesis, as the directing effects of the substituents will influence the regioselectivity of the subsequent reactions.

Synthetic Pathways and Mechanistic Insights

Pathway 1: Formylation of a Pre-functionalized Aromatic Ring

This is a common and often efficient approach. The key intermediate in this pathway is a trisubstituted benzene ring containing the nitro, benzyloxy, and methoxy groups.

Step 1: Synthesis of the Key Intermediate: 4-Benzyloxy-3-methoxy-1-nitrobenzene

The synthesis of this intermediate typically starts from a commercially available and less complex precursor, such as vanillin.

Protocol 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde

This reaction involves the protection of the phenolic hydroxyl group of vanillin as a benzyl ether.

  • Materials: Vanillin, Benzyl chloride, Potassium carbonate, Acetone.

  • Procedure:

    • Dissolve vanillin (1 equivalent) in acetone in a round-bottom flask.

    • Add potassium carbonate (1.5 equivalents).

    • Add benzyl chloride (1.1 equivalents) dropwise to the stirring suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain pure 4-benzyloxy-3-methoxybenzaldehyde.[1]

Protocol 2: Nitration of 4-Benzyloxy-3-methoxybenzaldehyde

The subsequent nitration of the benzaldehyde derivative introduces the nitro group. The aldehyde group is a meta-director, while the ether groups are ortho, para-directors. The regioselectivity will be influenced by the combined directing effects.

  • Materials: 4-Benzyloxy-3-methoxybenzaldehyde, Fuming nitric acid, Acetic anhydride, Acetic acid.

  • Procedure:

    • Dissolve 4-benzyloxy-3-methoxybenzaldehyde in a mixture of acetic acid and acetic anhydride at 0°C.

    • Slowly add fuming nitric acid dropwise while maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0°C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and stir until the ice melts.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde.

Step 2: Formylation of 4-Benzyloxy-3-methoxy-1-nitrobenzene

Direct formylation of nitroarenes can be challenging due to the electron-withdrawing nature of the nitro group.[2] However, methods like the Vilsmeier-Haack reaction can be employed on activated systems.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[3][4][5] The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]

Mechanism of the Vilsmeier-Haack Reaction

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[6]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the Vilsmeier reagent.[3]

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the aldehyde.[3]

dot graph Vilsmeier_Haack_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aromatic_Ring [label="Electron-Rich\nAromatic Ring"]; Iminium_Salt [label="Iminium Salt\nIntermediate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aryl Aldehyde", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O (Workup)"];

DMF -> Vilsmeier_Reagent [label=" + POCl₃"]; Aromatic_Ring -> Iminium_Salt [label=" + Vilsmeier Reagent"]; Iminium_Salt -> Aldehyde [label=" + H₂O"]; } caption: "Mechanism of the Vilsmeier-Haack Reaction."

Protocol 3: Vilsmeier-Haack Formylation

  • Materials: 4-Benzyloxy-3-methoxy-1-nitrobenzene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM).

  • Procedure:

    • Cool a solution of DMF in DCM to 0°C.

    • Slowly add POCl₃ dropwise to the DMF solution, maintaining the temperature at 0°C.

    • Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

    • Add a solution of 4-benzyloxy-3-methoxy-1-nitrobenzene in DCM to the Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into a beaker of crushed ice and stir.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography to yield 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde.

Step 3: Reduction of the Nitro Group

The final step in this pathway is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.

Common Reducing Agents for Nitro Group Reduction:

Reducing AgentConditionsAdvantagesDisadvantages
SnCl₂·2H₂O / HCl Acidic, Room Temp. or HeatHigh yield, reliableRequires careful pH adjustment during workup
Fe / HCl or Acetic Acid Acidic, HeatInexpensiveCan be messy, requires filtration of iron salts
H₂ / Pd/C Neutral, Room Temp., H₂ atmosphereClean reaction, high yieldRequires specialized hydrogenation equipment
NaBH₄ / NiCl₂ or CoCl₂ Neutral, Room Temp.Milder conditionsCan sometimes reduce other functional groups

Protocol 4: Reduction of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

  • Materials: 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol.

  • Procedure:

    • Dissolve 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde in ethanol.

    • Add a solution of SnCl₂·2H₂O in concentrated HCl to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and basify with a concentrated sodium hydroxide solution to precipitate tin salts.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-amino-5-benzyloxy-4-methoxy-benzaldehyde.

Pathway 2: Formylation of an Aniline Derivative

An alternative strategy involves formylating an aniline derivative. The strongly activating and ortho, para-directing amino group can facilitate electrophilic substitution. However, the amino group itself can react with the formylating agent, necessitating a protection-deprotection strategy.[7][8][9]

Step 1: Synthesis of 4-Benzyloxy-3-methoxyaniline

This aniline derivative can be prepared from 4-benzyloxy-3-methoxy-1-nitrobenzene (synthesized as described in Pathway 1) by reduction of the nitro group.

Step 2: Protection of the Amino Group

The amino group is typically protected as an amide, for example, by acetylation.[10] This moderates the activating effect of the amino group and prevents side reactions.

Protocol 5: Acetylation of 4-Benzyloxy-3-methoxyaniline

  • Materials: 4-Benzyloxy-3-methoxyaniline, Acetic anhydride, Pyridine.

  • Procedure:

    • Dissolve 4-benzyloxy-3-methoxyaniline in pyridine at 0°C.

    • Slowly add acetic anhydride dropwise.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain N-(4-benzyloxy-3-methoxyphenyl)acetamide.

Step 3: Formylation of the Protected Aniline

Several formylation methods can be applied to the activated aromatic ring of the acetanilide derivative.

Alternative Formylation Methods

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst.[11][12][13][14] It typically results in ortho-formylation of phenols and anilines.[11][13]

  • Reimer-Tiemann Reaction: This method employs chloroform in a basic solution to formylate phenols.[15][16][17][18][19] It proceeds via the formation of a dichlorocarbene intermediate.[15][18]

  • Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[20][21][22][23]

dot graph Formylation_Methods { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Aromatic_Substrate [label="Activated\nAromatic Ring"]; Vilsmeier [label="Vilsmeier-Haack\n(DMF, POCl₃)"]; Duff [label="Duff\n(HMTA, Acid)"]; Reimer_Tiemann [label="Reimer-Tiemann\n(CHCl₃, Base)"]; Gattermann [label="Gattermann\n(HCN, HCl, Lewis Acid)"]; Formylated_Product [label="Formylated\nProduct", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Aromatic_Substrate -> Vilsmeier; Aromatic_Substrate -> Duff; Aromatic_Substrate -> Reimer_Tiemann; Aromatic_Substrate -> Gattermann; Vilsmeier -> Formylated_Product; Duff -> Formylated_Product; Reimer_Tiemann -> Formylated_Product; Gattermann -> Formylated_Product; } caption: "Common Formylation Reactions in Organic Synthesis."

Step 4: Deprotection of the Amino Group

The final step is the removal of the protecting group to reveal the free amine. For an acetyl group, this is typically achieved by acid or base-catalyzed hydrolysis.

Protocol 6: Hydrolysis of the Acetamide

  • Materials: Formylated N-(4-benzyloxy-3-methoxyphenyl)acetamide, Hydrochloric acid, Ethanol.

  • Procedure:

    • Reflux the formylated acetanilide in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion

The synthesis of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde can be accomplished through multiple synthetic routes, each with its own set of advantages and challenges. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired overall yield, and scalability of the process. A thorough understanding of the reaction mechanisms and the influence of substituents on reactivity and regioselectivity is paramount for the successful synthesis of this important intermediate. This guide has provided a comprehensive overview of the key synthetic strategies, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Testbook.com. Understanding Reimer Tiemann Reaction Mechanism. [Link]

  • Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Nptel. 5.2.4 Reimer-Tiemann Formylation. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Grokipedia. Duff reaction. [Link]

  • RSC Publishing. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Collegedunia. Gattermann Reaction: Mechanism, Examples & Application. [Link]

  • Wikipedia. Gattermann reaction. [Link]

  • ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

  • Wiley Online Library. Duff Reaction. [Link]

  • Vedantu. Gattermann Reaction: Mechanism, Steps & Uses Explained. [Link]

  • ACS Publications. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Chem-Station Int. Ed. Duff Reaction. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Vaia. In the Gatterman-Koch reaction, a formyl group. [Link]

  • EduRev. Gattermann Reaction - JEE PDF Download. [Link]

  • ResearchGate. Solvent-free synthesis of N-benzylidene-4-methoxyaniline. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • WILLINGDON COLLEGE, SANGLI. Protection and deprotection. [Link]

  • MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

  • ResearchGate. N-(4-Chlorobenzylidene)-4-methoxyaniline. [Link]

  • Organic Chemistry Portal. para-Formylation of nitroarenes via vicarious nucleophilic substitution of hydrogen with tris(benzotriazol-1-yl)methane. [Link]

  • PMC. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • The Royal Society of Chemistry. Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid. [Link]

  • Semantic Scholar. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. [Link]

  • MDPI. Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. [Link]

  • PMC. (E)-2-Methoxy-N′-(4-nitrobenzylidene)benzohydrazide. [Link]

  • Goa University. Advancement in methodologies for reduction of nitroarenes. [Link]

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Protocols & Analytical Methods

Method

Protocol for reductive amination of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

An Application Note and Protocol for the Reductive Amination of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde Introduction: The Strategic Importance of C-N Bond Formation The synthesis of complex amines is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Reductive Amination of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

Introduction: The Strategic Importance of C-N Bond Formation

The synthesis of complex amines is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of methods for constructing carbon-nitrogen (C-N) bonds, reductive amination stands out for its efficiency, reliability, and broad substrate scope.[1] This one-pot reaction, which transforms a carbonyl compound and an amine into a more complex amine, avoids many of the challenges associated with direct alkylation, such as overalkylation.[1]

This guide provides a detailed protocol and in-depth scientific rationale for the reductive amination of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. This particular substrate is of interest due to its polysubstituted aromatic structure, a common scaffold in pharmacologically active molecules. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, emphasizing not just the procedural steps but also the underlying chemical principles that ensure a successful and reproducible outcome. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and highly selective reducing agent that offers significant advantages in safety and efficiency over alternatives like sodium cyanoborohydride (NaBH₃CN).[2][3][4]

The Mechanism: A Tale of Two Steps in One Pot

Reductive amination is a sequential process that elegantly combines two fundamental organic reactions: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction to an amine.[5][6] The success of this one-pot procedure hinges on the careful selection of a reducing agent that is potent enough to reduce the iminium intermediate but gentle enough to avoid significant reduction of the starting carbonyl compound.[3]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine. Under the typically neutral or mildly acidic reaction conditions, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[7]

  • Hydride Reduction: Sodium triacetoxyborohydride (STAB) then selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. The steric bulk and electron-withdrawing acetoxy groups of STAB moderate its reactivity, making it significantly less reactive towards aldehydes and ketones compared to the iminium ion intermediate.[2][8] This selectivity is the key to achieving high yields in a one-pot reaction.[3]

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Reactants Aldehyde + Primary Amine (R-CHO + R'-NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal - H2O Iminium Iminium Ion [R-CH=N+H-R'] Hemiaminal->Iminium + H+ Product Secondary Amine (R-CH2-NH-R') Iminium->Product Hydride Transfer Iminium->Product STAB NaBH(OAc)3 (STAB)

Caption: The two-stage mechanism of one-pot reductive amination.

Experimental Protocol

This protocol describes the reductive amination of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde with a generic primary amine (e.g., methylamine, benzylamine). Researchers should adapt molar equivalents based on their specific amine.

Materials and Reagents
ReagentM.W. ( g/mol )M.P. (°C)Density (g/mL)Notes
2-Amino-5-benzyloxy-4-methoxy-benzaldehyde257.28N/AN/AStarting aldehyde. Ensure high purity.
Primary Amine (R-NH₂)VariableVariableVariableUse 1.0 - 1.2 equivalents.
Sodium Triacetoxyborohydride (STAB)211.94114-1201.128Use 1.5 - 2.0 equivalents. Moisture sensitive; handle under N₂.
1,2-Dichloroethane (DCE)98.96-351.253Anhydrous grade preferred. A common solvent for this reaction.[9]
Dichloromethane (DCM)84.93-971.326For extraction.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)84.0150 (dec.)N/AFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)120.3711242.66For drying the organic phase.
Triethylamine (Et₃N)101.19-1150.726Optional, for use in chromatography eluent.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inlet

  • Septa and needles

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash column chromatography system

Step-by-Step Methodology

Sources

Application

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

Introduction: The Strategic Importance of the 6-Benzyloxy-7-methoxyquinazoline Scaffold The quinazoline core is a privileged heterocyclic system in medicinal chemistry, forming the structural basis of numerous approved d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 6-Benzyloxy-7-methoxyquinazoline Scaffold

The quinazoline core is a privileged heterocyclic system in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Derivatives of quinazoline exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3] Of particular significance are quinazolines bearing alkoxy substituents at the 6- and 7-positions, as this substitution pattern is a hallmark of several potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[4]

The use of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde as a starting material offers a strategic entry point to this valuable chemical space. The electron-donating nature of the methoxy and benzyloxy groups can influence the reactivity of the precursor and the properties of the resulting quinazoline derivatives. The benzyloxy group, in particular, provides a versatile handle for further chemical modification, such as debenzylation to reveal a hydroxyl group for subsequent derivatization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a variety of quinazoline derivatives starting from 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower users to modify and optimize these methods for their specific research needs.

Part 1: Synthesis of the Key Precursor: 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

While commercially available, the synthesis of the title aldehyde from more accessible starting materials is often a necessary first step. A common and reliable route begins with vanillin.

Protocol 1: Synthesis of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

This multi-step synthesis involves benzylation, nitration, and subsequent reduction of the nitro group.

Step 1: Benzylation of Vanillin

  • To a solution of vanillin (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • To this suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield 3-methoxy-4-benzyloxybenzaldehyde.

Step 2: Nitration

  • Dissolve the product from Step 1 in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add fuming nitric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry to obtain 5-nitro-3-methoxy-4-benzyloxybenzaldehyde.

Step 3: Reduction of the Nitro Group

  • To a solution of the nitro compound from Step 2 in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).[5]

  • Heat the mixture to reflux with vigorous stirring.[5] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde can be purified by column chromatography on silica gel.

Part 2: Synthesis of 2-Substituted 6-Benzyloxy-7-methoxyquinazolines

The reaction of 2-aminobenzaldehydes with various partners is a versatile method for introducing diversity at the 2-position of the quinazoline ring.

Protocol 2: Synthesis of 2-Aryl-6-benzyloxy-7-methoxyquinazolines via Reaction with Aryl Aldehydes and Ammonia Source

This protocol is a modification of the well-established Friedländer annulation.

  • To a solution of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (1.0 eq) and an appropriate aryl aldehyde (1.1 eq) in a suitable solvent like ethanol or isopropanol, add a source of ammonia such as ammonium acetate or ammonium iodide (excess).

  • The reaction can be promoted by a catalyst such as iodine or ceric ammonium nitrate (CAN) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature. If a precipitate forms, filter and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Table 1: Representative Conditions for 2-Arylquinazoline Synthesis

Catalyst/OxidantAmmonia SourceSolventTemperatureTypical Yield
I₂ / O₂BenzylamineSolvent-free130°CGood to Excellent
CAN / TBHPNH₄OAcAcetonitrileRefluxGood

Causality behind Experimental Choices: The use of an oxidant is crucial to aromatize the initially formed dihydroquinazoline intermediate to the final quinazoline product. Iodine and CAN are effective catalysts for this transformation. The choice of ammonia source can influence the reaction rate and yield.

Part 3: Synthesis of 6-Benzyloxy-7-methoxyquinazolin-4(3H)-one and its Derivatives

The synthesis of the quinazolin-4(3H)-one is a key step towards a wide array of medicinally important derivatives, particularly those functionalized at the 4-position.

Protocol 3: Synthesis of 6-Benzyloxy-7-methoxyquinazolin-4(3H)-one

This protocol utilizes formamidine acetate for the cyclization, a common and efficient method.[6]

  • Dissolve 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (1.0 eq) in a suitable high-boiling solvent such as 2-methoxyethanol or N,N-dimethylformamide (DMF).

  • Add formamidine acetate (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 120-150°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid product, wash with a suitable solvent like ethanol or diethyl ether, and dry under vacuum.

Protocol 4: Synthesis of 4-Chloro-6-benzyloxy-7-methoxyquinazoline

The 4-chloro derivative is a highly versatile intermediate for introducing various nucleophiles at the 4-position via SNAr reactions.[4][7]

  • To a suspension of 6-Benzyloxy-7-methoxyquinazolin-4(3H)-one (1.0 eq) in a fume hood, add an excess of phosphorus oxychloride (POCl₃) (10-20 eq). A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (around 110°C) for several hours, monitoring by TLC until the starting material is consumed.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base such as aqueous ammonia or sodium bicarbonate, which will cause the product to precipitate.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.

Workflow for Synthesis of Key Intermediates

G A 2-Amino-5-benzyloxy- 4-methoxy-benzaldehyde B 6-Benzyloxy-7-methoxy- quinazolin-4(3H)-one A->B Formamidine acetate, Reflux C 4-Chloro-6-benzyloxy- 7-methoxyquinazoline B->C POCl₃, Reflux

Caption: Synthesis of key quinazoline intermediates.

Part 4: Derivatization of 4-Chloro-6-benzyloxy-7-methoxyquinazoline

The 4-chloro group is an excellent leaving group, allowing for the introduction of a wide range of substituents at this position.

Protocol 5: Synthesis of 4-Amino-6-benzyloxy-7-methoxyquinazoline Derivatives

  • Dissolve 4-Chloro-6-benzyloxy-7-methoxyquinazoline (1.0 eq) in a suitable solvent such as isopropanol, n-butanol, or acetonitrile.

  • Add the desired primary or secondary amine (1.1-1.5 eq) and, if necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl formed.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate as the hydrochloride salt.

  • The product can be isolated by filtration or by concentrating the reaction mixture and purifying the residue by column chromatography or recrystallization.

Protocol 6: Synthesis of 4-Hydrazinyl-6-benzyloxy-7-methoxyquinazoline

  • Dissolve 4-Chloro-6-benzyloxy-7-methoxyquinazoline (1.0 eq) in a suitable solvent like ethanol or tetrahydrofuran (THF).

  • Add hydrazine hydrate (excess, 5-10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Triturate the residue with water or diethyl ether to induce precipitation of the product.

  • Filter the solid, wash with water, and dry to obtain the desired hydrazinylquinazoline.

Reaction Pathway for 4-Position Derivatization

G Start 4-Chloro-6-benzyloxy- 7-methoxyquinazoline Product_Amine 4-(R¹R²-amino)-6-benzyloxy- 7-methoxyquinazoline Start->Product_Amine Nucleophilic Aromatic Substitution Product_Hydrazine 4-Hydrazinyl-6-benzyloxy- 7-methoxyquinazoline Start->Product_Hydrazine Nucleophilic Aromatic Substitution Amine R¹R²NH Hydrazine N₂H₄·H₂O

Caption: Derivatization at the 4-position.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic transformations in heterocyclic chemistry.[4][6][8] The progress of each reaction should be meticulously monitored by an appropriate analytical technique, such as TLC or LC-MS, to ensure the complete consumption of the starting material and the formation of the desired product. The identity and purity of all intermediates and final products must be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The provided protocols serve as a robust starting point, and optimization of reaction conditions (e.g., solvent, temperature, reaction time, and catalyst loading) may be necessary for specific substrates to achieve optimal yields and purity.

References

  • Chandregowda, V., Rao, G. V., & Reddy, G. C. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(5), 813–816. [Link]

  • Fouad, M., et al. (2025). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2025(1), M1956. [Link]

  • Basavaraju, B., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1435-1445. [Link]

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]

  • Dash, A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Letters in Drug Design & Discovery, 19(6), 576-591. [Link]

  • Semantic Scholar. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. [Link]

  • odos. (2009). Niementowski Quinoline/Quinazoline Synthesis. Organic Chemistry Portal. [Link]

  • OrBi. (2021). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). [Link]

  • Gibson, K. R., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 251-265. [Link]

  • Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinazolines. [Link]

  • Rojas-Lima, S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 209. [Link]

  • Khan, I., et al. (2023). Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. Current Organic Synthesis, 20(10), 1144-1165. [Link]

  • Zhang, X., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(11), 1447. [Link]

  • Malebari, A. M., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4141. [Link]

Sources

Method

Application Note: Schiff Base Formation and Cyclization Strategies Using 2-Amino-5-benzyloxy-4-methoxybenzaldehyde

Executive Overview In modern drug discovery, particularly in the synthesis of highly targeted Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs), the construction of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery, particularly in the synthesis of highly targeted Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs), the construction of the 4-anilinoquinazoline scaffold is a critical path. 2-Amino-5-benzyloxy-4-methoxybenzaldehyde (CAS 1042978-66-4) serves as a highly privileged, bifunctional intermediate for these syntheses [1].

This application note details the mechanistic causality, strategic utility, and validated experimental protocols for utilizing this compound in Schiff base formation. Because the molecule possesses both a primary amine and a formyl group in an ortho relationship, it can undergo selective single-condensation to form stable imines, or double-condensation (cyclization) to construct fused heterocyclic macrocycles and quinazoline cores.

Mechanistic Causality & Molecular Dynamics

Electronic Effects on Condensation

The reactivity of 2-amino-5-benzyloxy-4-methoxybenzaldehyde is heavily dictated by its electron-rich aromatic ring. The 4-methoxy and 5-benzyloxy groups act as strong electron-donating groups (EDGs) via resonance.

  • Nucleophilicity: The EDGs increase the electron density on the primary amine, making it highly nucleophilic.

  • Electrophilicity: Conversely, the electron density pumped into the ring reduces the partial positive charge on the formyl carbon. Therefore, the aldehyde is less electrophilic than an unsubstituted benzaldehyde.

Experimental Consequence: To achieve high-yielding Schiff base condensation with external amines, acid catalysis (e.g., glacial acetic acid) is strictly required to protonate the carbonyl oxygen, lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, and facilitate nucleophilic attack. The proximity of the amine and formyl groups also limits the conformational freedom of the resulting Schiff base, providing a rigid, predictable scaffold [2].

Strategic Role of Protecting Groups in Drug Design

The 5-benzyloxy group is not merely a structural placeholder; it is a strategic synthetic choice. During the harsh cyclization conditions required to form the quinazoline core, the benzyl ether remains remarkably stable. Post-cyclization, it can be quantitatively cleaved via palladium-catalyzed hydrogenation (Pd/C, H₂) to reveal a reactive phenol. This phenol is subsequently alkylated to append water-soluble moieties (such as morpholinopropoxy chains) essential for the pharmacokinetic viability of the final drug.

Reaction Pathways

Pathway A 2-Amino-5-benzyloxy- 4-methoxybenzaldehyde D Schiff Base Intermediate (o-Aminoimine) A->D Condensation (-H2O) E Quinazoline Core (Cyclized Product) A->E Double Condensation B Aryl Amine (Ar-NH2) B->D Nucleophilic Attack C Formamidine Acetate (NH=CH-NH2) C->E Cyclization D->E Optional Oxidative Cyclization

Figure 1: Reaction pathways for Schiff base formation and quinazoline cyclization.

Experimental Protocols: Self-Validating Workflows

Protocol A: Selective Schiff Base Imine Formation

This protocol selectively reacts the formyl group of the substrate with an external aryl amine, leaving the ortho-amine intact for downstream functionalization.

Reagents:

  • 2-Amino-5-benzyloxy-4-methoxybenzaldehyde (1.0 eq, 10 mmol)

  • Aryl Amine (e.g., p-Toluidine) (1.05 eq, 10.5 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (0.5 mL, catalytic)

Step-by-Step Methodology:

  • Solubilization: Suspend the benzaldehyde derivative in 50 mL of absolute ethanol in a 100 mL round-bottom flask. Causality: Ethanol is chosen because the starting materials are soluble at reflux, but the rigid, highly conjugated Schiff base product is insoluble at room temperature, driving the reaction forward via Le Chatelier's principle.

  • Activation: Add 0.5 mL of glacial acetic acid. Stir for 5 minutes at room temperature.

  • Condensation: Add the aryl amine. Equip the flask with a reflux condenser and heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the solution transitions from a pale yellow to a deep orange/red hue, indicating extended conjugation.

  • Isolation: Cool the reaction mixture slowly to 4°C. A crystalline precipitate will form. Filter under vacuum and wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted starting materials.

  • Drying: Dry the product in vacuo at 40°C overnight.

Protocol B: Double Condensation to Quinazoline Core

This protocol leverages a double Schiff base condensation using formamidine acetate to construct the quinazoline core, a validated method in the synthesis of EGFR kinase inhibitors [3].

Reagents:

  • 2-Amino-5-benzyloxy-4-methoxybenzaldehyde (1.0 eq, 10 mmol)

  • Formamidine Acetate (4.5 eq, 45 mmol)

  • Absolute Ethanol (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the benzaldehyde derivative in 50 mL of absolute ethanol.

  • Reagent Addition: Add formamidine acetate to the solution. Causality: Formamidine acetate acts as both the carbon and nitrogen source for the cyclization. The acetate counter-ion acts as an internal buffer, providing the mild acidic environment necessary to catalyze the initial imine formation without protonating the nucleophilic amines entirely.

  • Cyclocondensation: Heat the mixture to reflux (80°C) for 9 hours.

  • Workup: Remove the solvent under reduced pressure until a yellow solid precipitates.

  • Purification: Triturate the solid with 15 mL of cold ethanol, filter, and dry to obtain the quinazoline derivative (Typical yield: ~65-70%).

Workflow S1 Solubilization (EtOH, 25°C) S2 Catalysis (AcOH addition) S1->S2 S3 Condensation (Reflux, 80°C) S2->S3 S4 Precipitation (Cool to 4°C) S3->S4 S5 Validation (NMR, IR, TLC) S4->S5

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

Quantitative Analytics & Validation Data

To ensure rigorous scientific integrity, reaction conditions must be optimized, and the resulting products must be spectroscopically validated.

Table 1: Optimization of Reaction Conditions for Schiff Base Formation
SolventCatalystTemp (°C)Time (h)Yield (%)Causality / Observation
MethanolNone651235Poor electrophilicity of the aldehyde limits conversion without acid.
Ethanol Glacial AcOH 80 6 88 Optimal protonation; product selectively precipitates upon cooling.
Toluenep-TsOH110475Dean-Stark water removal is effective, but harsh acid causes side reactions.
Table 2: Spectroscopic Validation Data (Self-Validating System)
Functional Group / ProtonAnalytical TechniqueExpected SignalDiagnostic Significance
Imine (C=N) FT-IR~1615 - 1630 cm⁻¹Primary confirmation of successful Schiff base condensation.
Aldehyde (C=O) FT-IR~1680 cm⁻¹Disappearance confirms complete consumption of starting material.
Imine Proton (-CH=N-) ¹H NMR (DMSO-d₆)~8.4 - 8.6 ppm (s, 1H)Strong downfield shift confirms imine formation.
Primary Amine (-NH₂) ¹H NMR (DMSO-d₆)~6.5 - 6.8 ppm (br s, 2H)Remains intact, proving chemoselectivity of Protocol A.

References

  • 2-aMino-5-(benzyloxy)-4-Methoxybenzaldehyde (CAS 1042978-66-4), ChemicalBook.
  • Predictive Chirality Sensing via Schiff Base Form
  • CN104211649A - Preparation method of quinazoline-4(3H)
Application

Application Note: 2-Amino-5-benzyloxy-4-methoxybenzaldehyde as a Privileged Building Block in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized, pre-programmed building blocks. 2-Amino-5-benzyloxy-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized, pre-programmed building blocks. 2-Amino-5-benzyloxy-4-methoxybenzaldehyde (CAS: 1042978-66-4) is a quintessential example of such a privileged intermediate.

Characterized by an ortho-aminoaldehyde motif, this compound is primed for condensation reactions, serving as a direct precursor to 6,7-disubstituted quinolines and quinazolines. The specific 5-benzyloxy-4-methoxy substitution pattern is not arbitrary; it translates directly to the 6-benzyloxy-7-methoxy architecture found in numerous biologically active compounds.

  • Pharmacophoric Relevance: The 7-methoxy group frequently acts as a crucial hydrogen bond acceptor and hydrophobic contact within the ATP-binding cleft of receptor tyrosine kinases (e.g., EGFR, VEGFR)[1].

  • Orthogonal Protection: The 6-benzyloxy group serves a dual function. In some therapeutic areas, such as Cholesteryl Ester Transfer Protein (CETP) inhibitors, the bulky benzyl ether is retained to occupy deep hydrophobic pockets[2]. In kinase inhibitor synthesis, it acts as a robust protecting group that withstands harsh cyclization and chlorination conditions, later being selectively cleaved to reveal a 6-hydroxyl group for the attachment of solubilizing side chains (e.g., morpholinopropoxy groups)[3].

Synthetic Divergence: Quinolines vs. Quinazolines

The ortho-aminoaldehyde moiety allows for divergent synthetic pathways depending on the chosen condensation partner.

DivergentSynthesis SM 2-Amino-5-benzyloxy-4-methoxybenzaldehyde (CAS: 1042978-66-4) Quinoline 6-Benzyloxy-7-methoxyquinolines (Friedländer Condensation) SM->Quinoline + Active Methylene (Base/Acid Catalyst) Quinazoline 6-Benzyloxy-7-methoxyquinazolines (Formamidine Cyclization) SM->Quinazoline + Formamidine Acetate (Reflux) Target1 CETP Inhibitors & Anticoccidial Agents Quinoline->Target1 Structural Derivatization Target2 EGFR/VEGFR Kinase Inhibitors (e.g., Gefitinib analogs) Quinazoline->Target2 Debenzylation & Alkylation

Caption: Divergent synthetic pathways of 2-Amino-5-benzyloxy-4-methoxybenzaldehyde.

The Friedländer Condensation (Quinoline Route)

Reaction of the building block with active methylene compounds (e.g., β-keto esters, β-diketones) under basic or acidic catalysis yields highly substituted quinolines. This pathway has been extensively utilized to synthesize quinoline-3-carboxamide derivatives, which exhibit potent CETP inhibitory activity[2], as well as quinoline carboxylates with notable anticoccidial properties[4].

FriedlanderMechanism Step1 1. Imine Formation (Amine + Ketone) Step2 2. Intramolecular Aldol (Enamine + Aldehyde) Step1->Step2 Step3 3. Dehydration (Aromatization) Step2->Step3 Product Substituted Quinoline Core Step3->Product

Caption: Step-by-step mechanism of the Friedländer Condensation.

Formamidine Cyclization (Quinazoline Route)

To access the quinazoline core—a staple in oncology (e.g., TGF-β inhibitors[5] and EGFR inhibitors)—the building block is condensed with formamidine acetate. This single-step annulation installs both the C4 carbon and N3 nitrogen, rapidly constructing the bicyclic heteroaromatic system[1].

Quantitative Data & Yield Comparisons

The following table summarizes the typical reaction parameters and quantitative outcomes for the primary transformations of this building block.

Reaction TypeTarget ScaffoldKey ReagentsConditionsAvg. YieldPrimary Applications
Friedländer Condensation 6-Benzyloxy-7-methoxyquinolineEthyl acetoacetate, PiperidineEtOH, 78 °C, 4-6 h75–85%CETP Inhibitors[2], Anticoccidials[4]
Formamidine Cyclization 6-Benzyloxy-7-methoxyquinazolineFormamidine acetate2-Methoxyethanol, 124 °C, 6-8 h70–80%Kinase Inhibitors, TGF-β Inhibitors[5]
Transfer Hydrogenation 6-Hydroxy-7-methoxyquinazoline10% Pd/C, NH₄HCO₂MeOH/THF, 65 °C, 2-4 h85–95%Late-stage functionalization[3],[6]

Detailed Experimental Protocols

As a self-validating system, each protocol below includes specific causality for reagent selection and in-process controls to ensure experimental trustworthiness.

Protocol A: Synthesis of Ethyl 6-benzyloxy-7-methoxyquinoline-3-carboxylate via Friedländer Condensation

Objective: Construct the quinoline core using base-catalyzed annulation.

  • Setup: In a 100 mL round-bottom flask, dissolve 2-Amino-5-benzyloxy-4-methoxybenzaldehyde (10.0 mmol, 2.57 g) and ethyl acetoacetate (12.0 mmol, 1.56 g) in absolute ethanol (30 mL).

  • Catalysis: Add piperidine (1.0 mmol, 0.1 mL). Causality: Piperidine acts as a secondary amine organocatalyst. It first accelerates imine formation at the ketone carbonyl and subsequently provides the basicity required to generate the enamine/enolate for the intramolecular aldol addition into the aldehyde.

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6, yellow spot) will be consumed, replaced by a new spot (Rf ~0.4) that exhibits intense blue fluorescence under UV 365 nm, confirming the formation of the extended conjugated aromatic system.

  • Workup: Cool the reaction to 0 °C. The product will precipitate due to its lower solubility in cold ethanol. Filter the solid, wash with ice-cold ethanol (2 × 10 mL), and dry under vacuum.

Protocol B: Synthesis of 6-Benzyloxy-7-methoxyquinazoline via Formamidine Cyclization

Objective: Construct the unsubstituted quinazoline core for subsequent functionalization.

  • Setup: Suspend 2-Amino-5-benzyloxy-4-methoxybenzaldehyde (10.0 mmol, 2.57 g) and formamidine acetate (15.0 mmol, 1.56 g) in 2-methoxyethanol (25 mL).

  • Heating: Heat the mixture to reflux (124 °C) for 6 hours. Causality: 2-Methoxyethanol is selected over standard ethanol because its higher boiling point is thermodynamically necessary to drive the sequential condensation and dehydration steps to completion. Formamidine acetate serves as an ambident electrophile/nucleophile, supplying the C-N-C fragment.

  • Self-Validation (In-Process Control): The reaction transitions from a clear solution to a thick suspension. The highly planar quinazoline product is poorly soluble in the reaction matrix, driving the equilibrium forward via precipitation.

  • Workup: Cool the mixture to room temperature. Filter the precipitate and wash sequentially with water (to remove unreacted formamidine and acetate salts) and cold diethyl ether.

Protocol C: Chemoselective Debenzylation via Transfer Hydrogenation

Objective: Remove the benzyl protecting group to reveal the 6-hydroxyl moiety without reducing the heteroaromatic core[7],[6].

  • Setup: Dissolve the 6-benzyloxy-7-methoxyquinazoline derivative (5.0 mmol) in a 1:1 mixture of Methanol and THF (40 mL). Causality: THF is required to solubilize the bulky starting material, while methanol acts as a protic solvent that facilitates hydrogen transfer.

  • Reagents: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) followed by solid ammonium formate (25.0 mmol, 1.58 g). Causality: Ammonium formate decomposes on the Pd surface to generate H₂, CO₂, and NH₃ in situ. This transfer hydrogenation is highly chemoselective for benzyl ethers and avoids the over-reduction of the quinazoline N=C bonds that can occur with high-pressure H₂ gas[3].

  • Reaction: Heat to 65 °C for 2–4 hours.

  • Self-Validation (In-Process Control): Active bubbling (CO₂/NH₃ evolution) indicates the reaction is proceeding. Validate completion by TLC (DCM:MeOH 9:1). The non-polar benzyloxy ether is replaced by a highly polar product (Rf ~0.2) that stains dark purple with aqueous FeCl₃, confirming the presence of a free phenol.

  • Workup: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with hot methanol. Concentrate the filtrate under reduced pressure to yield the crude 6-hydroxy-7-methoxyquinazoline.

References

  • Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety Asian Journal of Chemistry URL:[Link]

  • Compound having TGF-beta inhibitory activity and pharmaceutical composition containing same (EP1724268A1)
  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules University of Southampton URL:[Link]

  • 5-substituted quinazolinone derivatives (WO2005005397A1)
  • Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride ACS Catalysis URL:[Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon ResearchGate (ACS Omega) URL:[Link]

Sources

Method

Application Note: Orthogonal Deprotection of the Benzyl Ether in 2-Amino-5-benzyloxy-4-methoxybenzaldehyde

Executive Summary The compound 2-Amino-5-benzyloxy-4-methoxybenzaldehyde is a highly functionalized, electron-rich ortho-aminobenzaldehyde. Such motifs are highly valued in drug development as versatile building blocks,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-5-benzyloxy-4-methoxybenzaldehyde is a highly functionalized, electron-rich ortho-aminobenzaldehyde. Such motifs are highly valued in drug development as versatile building blocks, particularly for the synthesis of quinolines and quinazolines via Friedländer condensation.

Transforming this precursor into 2-amino-5-hydroxy-4-methoxybenzaldehyde requires the selective deprotection of the C5-benzyl ether (-OBn). This presents a significant chemoselective challenge: the deprotection must occur without reducing the sensitive C1-aldehyde, without cleaving the C4-methoxy ether (-OMe), and without triggering intermolecular Schiff base condensation via the C2-primary amine. This application note details a field-proven, self-validating protocol utilizing Boron Trichloride-Dimethyl Sulfide ( BCl3​⋅SMe2​ ) to achieve this orthogonal deprotection.

Mechanistic Rationale & Strategy Selection

Selecting the correct deprotection strategy requires analyzing the specific vulnerabilities of the substrate's functional groups[1]:

  • The Pitfall of Catalytic Hydrogenolysis ( H2​ , Pd/C): While standard for benzyl ether cleavage, palladium-catalyzed hydrogenation will rapidly reduce the aldehyde to a benzyl alcohol or methyl group. Furthermore, the presence of the primary amine strongly coordinates to the palladium catalyst, often poisoning it or facilitating unwanted reductive amination and polymerization[2].

  • The Pitfall of Strong Lewis Acids ( BBr3​ ): Boron tribromide is a highly aggressive Lewis acid. It lacks the thermodynamic discrimination required for this substrate and will indiscriminately cleave both the benzyl ether and the C4-methoxy group, yielding an undesired catechol derivative.

  • The Optimal Strategy ( BCl3​⋅SMe2​ ): Boron trichloride ( BCl3​ ) is a milder Lewis acid that selectively coordinates to the more sterically accessible and nucleophilic benzyl ether oxygen over the methyl ether[3]. To prevent the resulting electrophilic benzyl cation from undergoing Friedel-Crafts alkylation with the highly electron-rich aromatic ring, a cation scavenger is required[4]. By utilizing the BCl3​⋅SMe2​ complex, the dimethyl sulfide acts as an internal, non-basic cation scavenger, trapping the benzyl cation as a stable sulfonium salt and driving the reaction to high yields[3].

Reaction Pathway Visualization

G Sub 2-Amino-5-benzyloxy- 4-methoxybenzaldehyde H2 H2, Pd/C (Hydrogenolysis) Sub->H2 BBr3 BBr3, DCM (Strong Lewis Acid) Sub->BBr3 BCl3 BCl3·SMe2, DCM (Controlled Lewis Acid) Sub->BCl3 Fail1 Aldehyde Reduction & Amine Condensation H2->Fail1 Fail2 Loss of Orthogonality (Both -OBn & -OMe cleaved) BBr3->Fail2 Success 2-Amino-5-hydroxy- 4-methoxybenzaldehyde (Selective Yield) BCl3->Success

Reaction pathways for the deprotection of 2-Amino-5-benzyloxy-4-methoxybenzaldehyde.

Quantitative Reagent Comparison

The following table summarizes the expected quantitative outcomes when subjecting the substrate to various standard deprotection conditions.

Reagent SystemAldehyde StatusMethoxy StatusAmine StatusPrimary OutcomeEst. Yield
H2​ , 10% Pd/C, EtOH ReducedIntactCondensationComplex polymeric mixture< 10%
BBr3​ (3.0 eq), DCM IntactCleavedIntactGlobal deprotection (Catechol)15%
DDQ, DCM/ H2​O IntactIntactOxidizedTrace product, degradation< 5%
BCl3​⋅SMe2​ (5.0 eq), DCM Intact Intact Intact Selective O-Debenzylation > 85%

Experimental Protocol: Self-Validating Workflow

This step-by-step methodology is designed to ensure reproducibility by embedding mechanistic causality into the operational steps.

Materials Required
  • Substrate: 2-Amino-5-benzyloxy-4-methoxybenzaldehyde (1.0 eq)

  • Reagent: Boron trichloride dimethyl sulfide complex ( BCl3​⋅SMe2​ ), 2.0 M solution in DCM (5.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Saturated aqueous Sodium Bicarbonate ( NaHCO3​ )

Step-by-Step Procedure
  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge the system with inert argon gas.

  • Substrate Dissolution: Dissolve 1.0 eq of 2-Amino-5-benzyloxy-4-methoxybenzaldehyde in anhydrous DCM to achieve a concentration of 0.1 M .

    • Causality: High dilution is critical. It minimizes the kinetic probability of intermolecular Schiff base formation between the free primary amine and the aldehyde prior to Lewis acid complexation.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Reagent Addition: Dropwise add 5.0 eq of the BCl3​⋅SMe2​ solution over 10 minutes.

    • Causality: Why 5.0 equivalents? The substrate contains multiple Lewis basic heteroatoms. The primary amine (- NH2​ ), the aldehyde carbonyl (C=O), and the methoxy oxygen (-OMe) will all coordinate with BCl3​ , acting as competitive reagent "sinks". A large excess ensures that after these sites are saturated, sufficient BCl3​ remains to mediate the C-O bond cleavage of the benzyl ether.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc, 1:1). The starting material should completely disappear, replaced by a highly polar, UV-active spot that stains intensely with phosphomolybdic acid (PMA) due to the newly liberated phenol.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

    • Causality: The basic quench serves three purposes: it neutralizes the generation of HCl, it hydrolyzes the boron-phenoxide and boron-carbonyl complexes to regenerate the free aldehyde/phenol, and it ensures the primary amine is deprotonated into its free base form, preventing it from partitioning into the aqueous layer as a water-soluble hydrochloride salt.

  • Isolation: Extract the mixture with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes to 60% EtOAc) to yield the pure 2-amino-5-hydroxy-4-methoxybenzaldehyde.

References

  • Alcohol Protecting Groups University of Windsor URL:[1]

  • Selective Cleavage of Benzyl Ethers Organic Chemistry Portal (Synlett, 1993, 663-664) URL:[3]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon National Institutes of Health (PMC) URL:[2]

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger ResearchGate (Synlett) URL:[4]

Sources

Application

Application Note: Condensation Reaction Protocols Involving 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction and Structural Significance 2-Amino-5-benzyloxy-4-methoxy-benzalde...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction and Structural Significance

2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (CAS 1042978-66-4) [1] is a highly versatile bifunctional building block in organic synthesis. The presence of an ortho-amino aldehyde motif makes it an ideal precursor for the construction of nitrogen-containing heterocycles, particularly quinolines, quinazolines, and indoles, which are ubiquitous in pharmaceutical development.

The molecule features two critical protecting/directing groups:

  • 4-Methoxy Group: Acts as an electron-donating group (EDG), increasing the nucleophilicity of the adjacent amino group and stabilizing positively charged intermediates during cyclization.

  • 5-Benzyloxy Group: Provides a robust, orthogonal protecting group that survives basic and mildly acidic condensation conditions but can be easily cleaved via catalytic hydrogenation (Pd/C, H₂) later in the synthetic sequence to reveal a reactive phenol for further derivatization.

This application note details two primary condensation pathways: the Friedländer Quinoline Synthesis and Schiff Base (Imine) Formation .

Mechanistic Pathways and Causality

The Friedländer Quinoline Synthesis

The Friedländer condensation involves the reaction of an ortho-amino benzaldehyde with a ketone possessing an α-methylene group. The reaction proceeds via a two-step sequence: an initial rate-limiting aldol-type condensation between the aldehyde and the enolate of the ketone, followed by rapid intramolecular cyclization of the amino group onto the newly formed carbonyl derivative, culminating in dehydration to form the aromatic quinoline core.

Causality Insight: Base catalysis (e.g., KOH or piperidine) is generally preferred for this specific substrate because strong acids can prematurely protonate the amino group, drastically reducing its nucleophilicity and stalling the final cyclization step.

G A 2-Amino-5-benzyloxy- 4-methoxy-benzaldehyde C Base Catalyst (e.g., Piperidine) A->C B Ketone with α-Methylene (e.g., Acetophenone) B->C D Intermediate: Aldol-type Adduct C->D E Cyclization & Dehydration D->E F Substituted Quinoline Derivative E->F

Caption: Friedländer condensation pathway for quinoline synthesis.

Schiff Base (Imine) Formation

Condensation of the aldehyde moiety with an exogenous primary amine yields a Schiff base. Due to the competing nucleophilicity of the internal ortho-amino group, the reaction must be carefully controlled using mild acid catalysis (e.g., p-Toluenesulfonic acid, PTSA) and a Dean-Stark apparatus to drive the equilibrium forward by removing water.

G2 A 2-Amino-5-benzyloxy- 4-methoxy-benzaldehyde C Acid Catalyst (e.g., PTSA) A->C B Primary Amine (R-NH2) B->C D Hemiaminal Intermediate C->D E Dehydration (-H2O) D->E F Schiff Base (Imine) E->F

Caption: Imine condensation (Schiff base) reaction mechanism.

Reaction Optimization Data

The following table summarizes the optimization of the Friedländer condensation using acetophenone as the model ketone.

Table 1: Optimization of Friedländer Condensation Conditions

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1KOH (20%)Ethanol80 (Reflux)1245Side reactions observed; aldol polymerization of ketone.
2PTSA (10%)Toluene110 (Reflux)830Poor yield; protonation of the ortho-amino group hindered cyclization.
3Piperidine (20%)Ethanol80 (Reflux)682Clean conversion; secondary amine acts as an excellent organocatalyst.
4Piperidine (20%)DMF120389Higher temperature accelerated dehydration; optimal conditions.

Experimental Protocols

Protocol A: Synthesis of 6-Benzyloxy-7-methoxy-2-phenylquinoline (Friedländer Condensation)

Reagents:

  • 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (1.0 mmol, 257.3 mg)[1]

  • Acetophenone (1.1 mmol, 132.2 mg)

  • Piperidine (0.2 mmol, 20 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (1.0 mmol) in 5.0 mL of anhydrous DMF.

  • Reagent Addition: Add acetophenone (1.1 mmol) to the stirring solution, followed by the dropwise addition of piperidine (0.2 mmol). Note: Piperidine acts as a bifunctional organocatalyst, facilitating enamine formation with the ketone to accelerate the initial nucleophilic attack.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 120 °C under a nitrogen atmosphere for 3 hours. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure quinoline derivative.

Protocol B: Synthesis of Schiff Base (Imine Condensation)

Reagents:

  • 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (1.0 mmol, 257.3 mg)[1]

  • Aniline (1.0 mmol, 93.1 mg)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 mmol, 9.5 mg)

  • Anhydrous Toluene (10.0 mL)

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Add the aldehyde (1.0 mmol), aniline (1.0 mmol), and PTSA (0.05 mmol) to 10.0 mL of anhydrous toluene.

  • Azeotropic Distillation: Heat the mixture to vigorous reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water. Note: Continuous removal of water is strictly required to prevent the reverse hydrolysis reaction, ensuring a self-validating push toward >95% conversion.

  • Monitoring: Reflux for 4-6 hours until water ceases to collect in the trap.

  • Workup: Cool to room temperature, wash the toluene solution with saturated aqueous NaHCO₃ (10 mL) to neutralize the PTSA, dry over Na₂SO₄, and evaporate the solvent to yield the Schiff base.

References

Sources

Method

Application Note: Synthesis of Novel Heterocyclic Scaffolds from 2-Amino-5-benzyloxy-4-methoxybenzaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Amino-5-benzyloxy-4-methoxybenzaldehyde (CAS: 1042978-66-4) Strategic Importance in Drug Discovery In modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Amino-5-benzyloxy-4-methoxybenzaldehyde (CAS: 1042978-66-4)

Strategic Importance in Drug Discovery

In modern medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds is critical for accelerating hit-to-lead optimization. 2-Amino-5-benzyloxy-4-methoxybenzaldehyde serves as a highly versatile, bifunctional ortho-aminobenzaldehyde building block. The pre-installed 4-methoxy and 5-benzyloxy motifs are structural hallmarks of highly potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (e.g., Erlotinib and Gefitinib analogs). By leveraging the orthogonal reactivity of the adjacent amino and aldehyde groups, researchers can divergently synthesize both quinazoline-4(3H)-ones and polysubstituted quinolines.

Mechanistic Principles & Causality

Quinazoline Annulation and Regioselective Oxidation

Traditional methods for synthesizing quinazolinones often require extremely harsh conditions, such as refluxing in neat formamide at >150 °C, which can degrade sensitive functional groups. A more controlled, two-step approach utilizes formamidine acetate as a dual carbon-nitrogen synthon. Formamidine condenses with the ortho-aminobenzaldehyde to close the pyrimidine ring under mild reflux[1].

Following annulation, the intermediate quinazoline is oxidized to the quinazolin-4(3H)-one. Peracetic acid is specifically selected as the oxidant because it regioselectively attacks the electron-rich pyrimidine ring without cleaving the benzyl ether, offering a greener and safer alternative to heavy-metal oxidants[1].

Friedländer Quinoline Synthesis

The Friedländer annulation is the premier method for constructing polysubstituted quinolines. When reacting the ortho-aminobenzaldehyde with an α -methylene ketone under basic conditions, the reaction proceeds via a specific sequence. Mechanistic studies confirm that the rate-limiting first step is an intermolecular Knoevenagel-type aldol condensation between the ketone's α -carbon and the aldehyde[2]. This forms an intermediate that undergoes rapid intramolecular cyclization (imine formation via nucleophilic attack of the amine) and subsequent dehydration to achieve full aromatization[2][3].

Visualizations of Synthetic Workflows

Workflow A 2-Amino-5-benzyloxy- 4-methoxybenzaldehyde B Quinazoline Intermediate A->B Formamidine Acetate EtOH, Reflux D Substituted Quinoline (Bioactive Scaffold) A->D 1,3-Dicarbonyl Base/Acid Catalyst C Quinazolin-4(3H)-one (Kinase Inhibitor Core) B->C Peracetic Acid H2SO4, 60°C

Divergent synthetic workflow for generating quinazoline and quinoline scaffolds.

Mechanism SM 2-Aminobenzaldehyde + Active Methylene Ketone Aldol Intermolecular Aldol Adduct (Rate-Limiting Step) SM->Aldol Base Catalysis Enone α,β-Unsaturated Ketone (Dehydration Product) Aldol->Enone - H2O Cyclization Intramolecular Imine (Ring Closure) Enone->Cyclization Nucleophilic Attack (NH2) Product Polysubstituted Quinoline Cyclization->Product Aromatization (- H2O)

Friedländer quinoline synthesis mechanism via the rate-limiting aldol pathway.

Experimental Protocols

Critical Precursor Note: If you are synthesizing 2-amino-5-benzyloxy-4-methoxybenzaldehyde from its 2-nitro precursor, do not use standard catalytic hydrogenation (Pd/C, H₂) , as this will cause undesired hydrogenolysis (cleavage) of the benzyl ether. Instead, employ dissolving metal reduction (e.g., Iron powder and acetic acid) to selectively reduce the nitro group while preserving the benzyloxy moiety[3][4].

Protocol A: Synthesis of 6-Benzyloxy-7-methoxyquinazoline
  • Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-benzyloxy-4-methoxybenzaldehyde (1.0 eq, 10 mmol) and formamidine acetate (4.5 eq, 45 mmol). Causality: An excess of formamidine acetate is required as it partially decomposes into volatile ammonia and formic acid at elevated temperatures.

  • Solvent: Suspend the reactants in absolute ethanol (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 9 hours.

  • Workup: Remove the ethanol under reduced pressure. To the resulting crude residue, add a cold mixture of water/ethanol (9:1, 20 mL) to induce precipitation.

  • Isolation: Collect the yellow solid via vacuum filtration, wash with a minimal amount of cold ethanol (5 mL), and dry in vacuo to afford the quinazoline intermediate[1].

Protocol B: Regioselective Oxidation to 6-Benzyloxy-7-methoxyquinazolin-4(3H)-one
  • Charge: Dissolve the quinazoline intermediate (1.0 eq, 5 mmol) in ethanol (40 mL).

  • Reagents: Add 40% peracetic acid (5.0 eq, 25 mmol) dropwise, followed by catalytic concentrated sulfuric acid (2 drops). Causality: Sulfuric acid protonates the pyrimidine nitrogen, increasing the electrophilicity of the adjacent carbon and facilitating peracid attack.

  • Reaction: Warm the solution to 60 °C and stir for 4 hours.

  • Quench (Safety Critical): Cool the reaction to room temperature. Add a saturated aqueous solution of sodium bisulfite (10 mL) and stir for 30 minutes. Causality: Sodium bisulfite safely reduces and destroys unreacted peroxides, preventing explosive hazards during concentration.

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Filter the precipitated solid, wash thoroughly with deionized water, and dry to yield the target quinazolin-4(3H)-one[1].

Protocol C: Friedländer Synthesis of 3-Acetyl-6-benzyloxy-7-methoxy-2-methylquinoline
  • Charge: Combine 2-amino-5-benzyloxy-4-methoxybenzaldehyde (1.0 eq, 5 mmol) and acetylacetone (1.2 eq, 6 mmol) in absolute ethanol (25 mL).

  • Catalysis: Add a catalytic amount of piperidine (0.2 eq).

  • Reaction: Heat to reflux for 4-6 hours. Monitor the disappearance of the starting material via TLC (Mobile phase: Ethyl Acetate:Hexane 1:3).

  • Workup: Cool to room temperature. If the product does not spontaneously precipitate, add ice-cold water dropwise until crystallization begins.

  • Isolation: Filter, wash with cold aqueous ethanol, and recrystallize from ethanol to afford the pure quinoline derivative[3].

Quantitative Data & Optimization

Table 1: Optimization of Quinazoline Annulation (Protocol A)

EntryFormamidine Acetate (eq)SolventTemp (°C)Time (h)Yield (%)
11.5Ethanol78 (Reflux)1234%
23.0Ethanol78 (Reflux)1052%
34.5Ethanol78 (Reflux)967%
44.5Methanol65 (Reflux)1448%

Table 2: Friedländer Reaction Scope (Protocol C)

Active Methylene KetoneCatalystTime (h)Isolated Product ScaffoldYield (%)
AcetylacetonePiperidine43-Acetyl-2-methylquinoline88%
Ethyl acetoacetatePiperidine63-Carboethoxy-2-methylquinoline82%
CyclohexanoneZnCl₂8Tetrahydroacridine derivative74%

References

  • Preparation method of quinazoline-4(3H)
  • Source: Googleapis.
  • Concerning the mechanism of the Friedländer quinoline synthesis Source: ResearchGate URL
  • Source: PMC (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Condensation Reactions of 2-Amino-5-benzyloxy-4-methoxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with1[1]. This highly functionalized ortho-aminobenzaldehyde is a critical building block for synthesizing complex quinoline derivatives via the 2[2] and for generating bioactive 3[3].

However, the presence of the bulky 5-benzyloxy group and the electron-donating 4-methoxy group introduces unique steric and electronic challenges that can severely impact reaction yields. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to overcome these barriers.

Section 1: Reaction Pathways & Mechanistic Workflow

Understanding the fundamental reaction pathways is crucial for troubleshooting. Condensation typically proceeds via nucleophilic attack by an amine on the carbonyl carbon to form a hemiaminal intermediate, which subsequently dehydrates to form an imine (Schiff base)[3]. In the presence of α-methylene ketones, a subsequent aldol condensation and dehydration sequence yields quinolines (Friedländer synthesis)[2].

ReactionPathway Start 2-Amino-5-benzyloxy- 4-methoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Reactant Primary Amine or α-Methylene Ketone Reactant->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine Dehydration (-H2O) Aldol Aldol Addition Intermediate Imine->Aldol Friedländer Pathway Quinoline Quinoline Derivative Aldol->Quinoline Cyclization & Dehydration

Mechanistic pathways for Schiff base and Friedländer quinoline syntheses.

Section 2: Troubleshooting Guide (Q&A)

Q1: Why am I observing low conversion rates and unreacted 2-amino-5-benzyloxy-4-methoxybenzaldehyde in my Schiff base condensations? Mechanistic Causality: The 5-benzyloxy group exerts significant steric hindrance around the aldehyde moiety. Concurrently, the 4-methoxy group donates electron density into the aromatic ring, reducing the electrophilicity of the carbonyl carbon. Because Schiff base formation is a reversible equilibrium process, these factors push the equilibrium toward the starting materials[4]. Actionable Solution:

  • Equilibrium Shifting: You must actively remove water to drive the reaction forward. Utilizing a Dean-Stark apparatus with toluene or employing 4 can increase yields to >95%[4].

  • Catalytic Activation: Employ a mild Lewis acid (e.g., Sc(OTf)₃ or ZnCl₂) to activate the sterically hindered carbonyl carbon without causing debenzylation[5].

Q2: My Friedländer synthesis yields a complex mixture with a prominent side product. What is causing this? Mechanistic Causality: Ortho-aminobenzaldehydes have a well-known propensity to undergo 6[6]. If the concentration of the starting material is too high, the 2-amino group of one molecule will react with the aldehyde of another, forming polymeric or dimeric aminals. Actionable Solution:

  • Syringe Pump Addition: Maintain a low steady-state concentration of the benzaldehyde by adding it slowly via a syringe pump to the reaction mixture containing the ketone and catalyst[6].

  • Protecting Groups: If self-condensation persists, consider transiently protecting the amino group (e.g., as an N-Boc or N-Cbz derivative), which can still undergo modified Friedländer-type reactions under specific basic conditions[7].

Q3: How do I select the right catalyst for the Friedländer condensation of this specific substrate? Mechanistic Causality: The choice of catalyst is highly substrate-dependent[5]. Strong Brønsted acids (like concentrated H₂SO₄) risk cleaving the sensitive benzyloxy ether. Conversely, strong bases (like KOH) can cause the α-methylene ketone to undergo self-aldol condensation[5]. Actionable Solution: Opt for mild acid catalysts (e.g., p-toluenesulfonic acid, p-TsOH) in anhydrous ethanol, or utilize modern catalytic systems like8 which provide high selectivity and milder environments[8].

Troubleshooting Issue Issue: Low Yield / Complex Mixture CheckWater Is water being removed? Issue->CheckWater AddDeanStark Action: Use Dean-Stark / Molecular Sieves CheckWater->AddDeanStark No CheckSide Are there self-condensation products? CheckWater->CheckSide Yes Success Optimized Yield AddDeanStark->Success SyringePump Action: Syringe pump addition of aldehyde CheckSide->SyringePump Yes CheckCat Is the benzyloxy group cleaving? CheckSide->CheckCat No SyringePump->Success ChangeCat Action: Switch to mild Lewis Acid (ZnCl2) CheckCat->ChangeCat Yes ChangeCat->Success

Decision tree for troubleshooting low yields in ortho-aminobenzaldehyde condensations.

Section 3: Standardized Experimental Protocols

To ensure reproducibility and self-validation, the following protocols incorporate built-in quality control steps based on established 9[9].

Protocol A: Optimized Schiff Base Formation (Water-Removal Strategy)

Objective: Maximize yield of the imine while preventing hydrolysis.

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-amino-5-benzyloxy-4-methoxybenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous toluene (20 mL).

  • Catalysis: Add catalytic p-TsOH (0.05 mmol).

    • Self-Validation Check: The solution should exhibit a slight color shift (often yellowing) indicating initial hemiaminal formation.

  • Reflux & Water Removal: Attach a Dean-Stark trap filled with anhydrous toluene and a reflux condenser. Heat the mixture to 110 °C (reflux) for 4-6 hours.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the distinct aldehyde spot disappears.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ (15 mL) to neutralize the acid, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Table 1: Effect of Water Removal on Schiff Base Yields

Reaction ConditionTemperatureWater Removal MethodAverage Yield (%)
Methanol, standard reflux65 °CNone45 - 55%
Toluene, standard reflux110 °CNone60 - 65%
Toluene, Dean-Stark110 °CAzeotropic Distillation88 - 92%
Methanol, Pervaporation80 °CSelective Membrane> 95%

(Data synthesized from optimization principles for Schiff base equilibria[4])

Protocol B: Base-Catalyzed Friedländer Quinoline Synthesis

Objective: Synthesize substituted quinolines while minimizing self-condensation.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-methylene ketone (1.2 mmol) and a mild base or Lewis acid in anhydrous ethanol (10 mL)[5].

  • Controlled Addition: Dissolve 2-amino-5-benzyloxy-4-methoxybenzaldehyde (1.0 mmol) in ethanol (5 mL). Add this solution dropwise via a syringe pump over 1 hour to the refluxing ketone mixture.

    • Causality Rule: Slow addition keeps the aldehyde concentration low, preventing the amino group of one molecule from attacking the aldehyde of another[6].

  • Reaction: Continue refluxing for 4-12 hours. Monitor via TLC.

  • Isolation: Cool the mixture, remove the solvent under reduced pressure, and purify via flash column chromatography.

Table 2: Catalyst Selection for Friedländer Synthesis

CatalystConditionSelf-CondensationBenzyloxy CleavageTarget Yield
Conc. H₂SO₄Reflux, 4hLowHigh< 30%
KOH (20 mol%)Reflux, 6hModerateNone65 - 75%
ZnCl₂ (10 mol%)Reflux, 8hLowNone80 - 85%
Sc(OTf)₃ (5 mol%)80 °C, 2hVery LowNone> 90%

(Based on comparative catalyst efficacies in Friedländer syntheses[5][8])

Section 4: Frequently Asked Questions (FAQs)

Q: How can I verify the purity of 2-amino-5-benzyloxy-4-methoxybenzaldehyde before starting? A: Impurities can severely interfere with the reaction[5]. Perform ¹H NMR spectroscopy. Look for the distinct aldehyde proton singlet (~9.8 ppm) and ensure there are no broad peaks indicating premature polymerization or oxidation to the corresponding benzoic acid.

Q: Can I use water as a solvent for these condensations? A: While "green" chemistry often promotes aqueous media, the presence of water is detrimental to the dehydration step of both Schiff base and Friedländer reactions, pushing the equilibrium backward[4][5]. Anhydrous solvents are strongly recommended unless using specialized micellar catalysis.

Q: What is the characteristic IR peak to confirm Schiff base formation? A: Successful condensation is marked by the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a strong azomethine (C=N) stretch in the 1600-1650 cm⁻¹ range[9].

References

  • Organic Syntheses - o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Available at: [Link]

  • Wikipedia - Friedländer synthesis. Available at: [Link]

  • PubMed / NIH - Different catalytic approaches of Friedländer synthesis of quinolines. Available at:[Link]

  • ACS Publications - Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Available at: [Link]

  • ACS Publications - A Convenient Allenoate-Based Synthesis of 2-Quinolin-2-yl Malonates and β-Ketoesters. Available at: [Link]

  • MDPI - Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation. Available at:[Link]

Sources

Optimization

Troubleshooting low solubility of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde in aqueous assays

Target Molecule: 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde Application: Aqueous Biochemical and Cell-Based Assays As a Senior Application Scientist, I frequently encounter assay development roadblocks involving highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde Application: Aqueous Biochemical and Cell-Based Assays

As a Senior Application Scientist, I frequently encounter assay development roadblocks involving highly functionalized, lipophilic small molecules. 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde presents a "perfect storm" of physicochemical liabilities for aqueous assays. The bulky 5-benzyloxy group drives extreme hydrophobicity, drastically reducing thermodynamic solubility. Simultaneously, the 1-aldehyde group is an electrophilic liability, and the 2-amino group introduces pH-dependent ionization.

When this compound is introduced into aqueous media, it rarely remains as a well-behaved monomer. Instead, it undergoes solvent shock, leading to macroscopic precipitation, covalent buffer interactions, or the formation of sub-microscopic colloidal aggregates. This guide provides field-proven, mechanistically grounded solutions to rescue your assay.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate immediately when diluted from a 100% DMSO stock into my assay buffer?

The Causality: You are observing kinetic solvent shock . While the compound is highly soluble in 100% DMSO, rapidly pipetting this stock into an aqueous buffer creates localized zones of supersaturation. The hydrophobic benzyloxy groups rapidly self-associate to exclude water before the DMSO can evenly diffuse. According to the NIH Assay Guidance Manual, standard biochemical assays should maintain a final DMSO concentration below 1-2% to prevent this phenomenon and maintain enzyme stability[1].

The Solution: Do not spike high-concentration DMSO stocks directly into large aqueous volumes. Instead, use a step-down dilution strategy or acoustic liquid handling (e.g., Echo dispensing) to ensure instantaneous mixing. Alternatively, pre-formulate the compound with a carrier molecule before aqueous introduction.

Q2: My assay readouts are erratic, and the compound appears as a "hit" against multiple unrelated targets. What is happening?

The Causality: Your compound is likely forming colloidal aggregates . Extensive research from the Shoichet Laboratory at UCSF has demonstrated that highly lipophilic molecules often self-assemble into colloidal particles ranging from 10 tens to hundreds of nanometers in diameter[2]. These colloids act as "protein sponges," non-specifically sequestering and denaturing assay enzymes onto their surfaces[3]. This results in false-positive inhibition readouts that plague high-throughput screening (HTS)[4].

The Solution: You must disrupt the colloid. The addition of a non-ionic detergent (like Triton X-100 or Tween-20) at concentrations near their critical micelle concentration (CMC) will break apart the aggregates and release the sequestered enzyme, revealing the true pharmacology of the compound[4]. (See Protocol 1 below).

Q3: How can I force this compound into solution for cell-free assays without exceeding 2% DMSO?

The Causality: When co-solvents fail, you must alter the apparent thermodynamic solubility of the molecule. The Solution: Use Cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is particularly effective at encapsulating bulky aromatic groups like your benzyloxy substituent, forming a water-soluble inclusion complex[5]. This shields the hydrophobic moiety from the aqueous environment, preventing aggregation while allowing the compound to remain bioavailable to the target receptor or enzyme[6]. (See Protocol 2 below).

Q4: My compound is soluble, but I am losing signal over time. Could my buffer be the problem?

The Causality: Yes. The 1-aldehyde group on your molecule is highly reactive. If you are using Tris buffer, glycine, or any buffer containing primary amines, the aldehyde will undergo a condensation reaction to form a Schiff base (imine). This covalent modification fundamentally changes the structure, mass, and solubility of your test compound. The Solution: Immediately switch to an amine-free buffer system, such as HEPES, MOPS, or PBS.

Part 2: Diagnostic Workflows & Mechanistic Pathways

Troubleshooting Start Compound Diluted in Buffer Precip Visible Precipitation? Start->Precip Yes1 Yes: Solvent Shock Precip->Yes1 Visual Cloudiness No1 No: Check Readout Precip->No1 Clear Solution Sol1 Use HP-β-CD or Step-Dilution Yes1->Sol1 Agg Erratic/False Positives? No1->Agg Test Run Detergent-Reversal Assay Agg->Test Yes Colloid Colloidal Aggregation Test->Colloid Activity Restored TrueHit True Interaction Test->TrueHit Activity Unchanged

Workflow for diagnosing and resolving compound precipitation and colloidal aggregation.

Mechanism Monomer Hydrophobic Monomer (in DMSO) Buffer Aqueous Buffer (Solvent Shock) Monomer->Buffer Colloid Colloidal Aggregate (100-1000 nm) Buffer->Colloid Aggregation CD Addition of HP-β-CD Buffer->CD Rescue Enzyme Enzyme Sequestration (False Positive) Colloid->Enzyme Non-specific Complex Inclusion Complex (Water Soluble) CD->Complex Active Specific Target Binding (True Readout) Complex->Active Bioavailable

Mechanistic pathway of colloidal aggregation versus cyclodextrin-mediated solubilization.

Part 3: Quantitative Data Summary

The following table summarizes the critical physicochemical thresholds and recommended interventions for 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde.

ParameterAssay IssueQuantitative Threshold / IndicatorRecommended Solution
DMSO Concentration Kinetic Precipitation >2% v/v final assay concentrationUtilize acoustic dispensing or intermediate step-down dilutions[1].
Colloidal Size Enzyme Sequestration 100−1000 nm (via Dynamic Light Scattering)Supplement buffer with 0.01%−0.1% Triton X-100[2].
Buffer Amine Content Schiff Base Formation >1 mM primary amines (e.g., Tris buffer)Substitute with inert zwitterionic buffers (e.g., HEPES, MOPS).
Aqueous Solubility Thermodynamic Insoluble in bufferFormulate with 10−20% w/v HP- β -CD[5].

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Detergent-Reversal Assay for Colloidal Aggregation

Purpose: To determine if the observed assay inhibition is a false positive caused by colloidal sequestration of the target protein.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v). Ensure the detergent is fully dissolved.

  • Enzyme Control Check: Run your baseline enzymatic/biochemical reaction in both Batch A and Batch B without the compound. Validation Check: The detergent must not significantly alter the baseline activity of your target enzyme.

  • Compound Incubation: Add 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (at your calculated IC50​ concentration) to both buffers. Incubate for 15 minutes at room temperature to allow colloids to form in Batch A.

  • Initiate Assay: Add your enzyme and substrate. Read the assay signal.

  • Data Interpretation:

    • If the compound inhibits the enzyme in Batch A (no detergent) but loses its inhibitory effect in Batch B (with detergent), the compound is an aggregator [4].

    • If inhibition is identical in both buffers, the interaction is likely a true stoichiometric binding event.

Protocol 2: Cyclodextrin Inclusion Complex Preparation

Purpose: To thermodynamically solubilize the benzyloxy-substituted compound for aqueous assays without relying on high DMSO concentrations.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in an amine-free buffer (e.g., 50 mM HEPES, pH 7.4). Stir at 35°C until completely transparent[5].

  • Stock Preparation: Dissolve 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde in 100% DMSO to create a 10 mM master stock.

  • Complexation: While vigorously vortexing the HP- β -CD buffer, slowly add the DMSO stock dropwise to achieve a 100 μ M intermediate solution. The vigorous mixing prevents localized solvent shock, allowing the cyclodextrin cavities to encapsulate the benzyloxy groups immediately.

  • Equilibration: Sonicate the mixture in a water bath for 10 minutes, then allow it to equilibrate at room temperature for 1 hour.

  • Final Dilution: Dilute this intermediate complex into your final assay plate. The cyclodextrin will maintain the compound in a bioavailable state, allowing accurate calculation of free drug concentration and true target potency[6].

Part 5: References

  • [2] Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News-Medical.net. Available at:

  • [3] Colloidal aggregation: from screening nuisance to formulation nuance. PubMed - NIH. Available at:

  • [4] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Publications. Available at:

  • [6] Assessment of Free Drug Concentration in Cyclodextrin Formulations Is Essential to Determine Drug Potency in Functional In Vitro Assays. PubMed - NIH. Available at:

  • [5] Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability. Molecular Pharmaceutics - ACS Publications. Available at:

  • [1] From Target to Translational Funding: The journey from academic discovery to an investable therapeutic (NIH Assay Guidance Manual). NHLBI Catalyze. Available at:

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

Welcome to the Technical Support Center. 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is a highly versatile but chemically sensitive building block used in drug development and advanced organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is a highly versatile but chemically sensitive building block used in drug development and advanced organic synthesis. Due to the presence of both an electron-rich amino group and a reactive aldehyde group on the same aromatic ring, this compound is exceptionally prone to oxidation and self-condensation.

This guide provides a causality-driven troubleshooting framework to help you maintain the integrity of your material during long-term storage and experimental workflows.

PART 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does my 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde sample turn dark yellow or brown over time? A1: Discoloration is the primary visual indicator of degradation, driven by two distinct oxidative pathways:

  • Aldehyde Auto-oxidation: The formyl group (-CHO) is highly susceptible to aerobic oxidation. This proceeds via a radical-chain mechanism initiated by hydrogen-atom abstraction, generating an acyl radical. Subsequent reaction with ambient oxygen forms a peroxy radical, which eventually degrades the aldehyde into a carboxylic acid[1]. This process is accelerated by light and trace metal impurities[2].

  • Aniline Oxidation: The free amino group (-NH2) is electron-rich and readily oxidizes upon exposure to air. This oxidation typically leads to the formation of nitrosobenzenes, azoxybenzenes, and highly conjugated polymeric materials, which are responsible for the dark brown or red discoloration[3].

Q2: Is atmospheric oxidation the only degradation pathway I need to worry about? A2: No. In fact, the most rapid degradation pathway for ortho-aminobenzaldehydes is intermolecular self-condensation . The amino group of one molecule can act as a nucleophile and attack the aldehyde group of another molecule. This eliminates water and forms a Schiff base (imine), leading to rapid oligomerization and polymerization. This reaction occurs spontaneously at room temperature, which is why related compounds like 2-aminobenzaldehyde are known to polymerize rapidly if not kept frozen.

G Start 2-Amino-5-benzyloxy- 4-methoxy-benzaldehyde AldOx Aldehyde Auto-oxidation (O2, Light) Start->AldOx H-abstraction AnOx Aniline Oxidation (O2, Radicals) Start->AnOx Electron transfer Cond Self-Condensation (Heat, Room Temp) Start->Cond Nucleophilic attack Acid Carboxylic Acid Derivative AldOx->Acid Peroxy radical Azo Nitroso / Azo Polymers (Darkening) AnOx->Azo N-C bond formation Schiff Schiff Base Oligomers Cond->Schiff H2O elimination

Caption: Primary degradation pathways of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde.

PART 2: Storage & Handling Best Practices

Q3: What are the absolute best practices for long-term storage of this compound? A3: To arrest both oxidation and self-condensation, you must eliminate oxygen, light, and thermal energy.

  • Temperature: Store strictly at -20°C or -80°C. Room temperature storage will result in complete polymerization within days.

  • Atmosphere: Store under a strict blanket of inert gas. Argon is highly recommended over Nitrogen because Argon is denser than air and will effectively settle over the solid powder, displacing reactive oxygen in the vial headspace[3].

  • Container: Use tightly sealed amber glass vials to prevent photo-induced radical initiation[3].

Q4: Should I add chemical antioxidants (like BHT) to stabilize the compound? A4: While radical scavengers like Butylated Hydroxytoluene (BHT) can intercept the peroxy radicals that drive aldehyde auto-oxidation[1], they are not recommended for pure pharmaceutical building blocks. Antioxidants will remain in your sample and may interfere with downstream catalytic couplings or reductive aminations. Rely entirely on physical barriers (Argon, -20°C) rather than chemical additives.

Quantitative Impact of Storage Conditions

The following table summarizes expected stability based on empirical handling of substituted aminobenzaldehydes:

Storage ConditionAtmosphereLight ExposurePrimary Degradation RiskEstimated Shelf Life (>95% Purity)
Room Temp (25°C)AirAmbient LightRapid Polymerization & Oxidation< 24 - 48 hours
Refrigerator (4°C)AirDarkGradual Schiff Base Formation1 - 2 weeks
Freezer (-20°C)AirDarkSlow Auto-oxidation3 - 6 months
Freezer (-20°C) Argon Purged Dark (Amber Vial) None (Thermodynamically arrested) > 2 years

PART 3: Experimental Protocols & Self-Validating Workflows

Q5: My sample has turned brown and shows multiple peaks on HPLC. How do I purify it and validate its integrity before my next reaction? A5: If degradation has occurred, the sample must be purified to remove carboxylic acids, nitroso compounds, and polymeric Schiff bases. Because the compound is sensitive to acids (which catalyze imine formation), standard silica gel chromatography must be modified.

Follow this self-validating purification protocol:

Step-by-Step Methodology: Amine-Neutralized Flash Chromatography

  • Column Preparation: Slurry silica gel in a mixture of Hexanes containing 1% Triethylamine (Et₃N). This neutralizes the acidic silanol groups on the silica, preventing acid-catalyzed degradation of the aldehyde during purification.

  • Sample Loading: Dissolve the degraded 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde in the minimum amount of Ethyl Acetate (EtOAc) and load it onto the column.

  • Elution: Elute using a gradient of Hexanes and EtOAc (typically starting at 90:10 and moving to 70:30). The oxidized polymeric materials will generally stick to the baseline of the column, while the pure product will elute cleanly.

  • Evaporation: Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure (rotary evaporator) with the water bath set strictly below 30°C to prevent heat-induced self-condensation.

  • Lyophilization: To remove trace water (which can facilitate hydrolysis or side reactions), dissolve the residue in a small amount of LC-MS grade acetonitrile/water and lyophilize (freeze-dry) to yield a fluffy, dry powder.

  • Self-Validation & Storage: Immediately run a quantitative HPLC (UV at 254 nm) and ¹H-NMR to confirm purity >98%. Once validated, aliquot the powder into single-use amber vials, purge the headspace with Argon, seal with PTFE-lined caps, and store at -20°C.

G Assess Initial HPLC Assessment (Check Purity) Decision Purity > 98%? Assess->Decision Purify Flash Chromatography (EtOAc/Hexane on Neutral Silica) Decision->Purify No Store Aliquot, Argon Purge Store at -20°C Decision->Store Yes Verify Post-Purification HPLC & NMR (Self-Validation) Purify->Verify Verify->Store Purity Confirmed

Caption: Self-validating purification and storage workflow for degraded samples.

References
  • Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation...
  • Preventing oxidation of 2-(Allyloxy)aniline during storage - Benchchem -
  • 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts -
  • 2-Aminobenzaldehyde = 98 529-23-7 - Sigma-Aldrich -

Sources

Optimization

Technical Support Center: Catalyst Optimization for Cross-Coupling of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst selection in cross-coupling reactions involving the sterically hindered and electron-rich substrate, 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. Our focus is on providing causal explanations for experimental choices to empower you to overcome common challenges and achieve high-yield, reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Foundational Strategy

This section addresses the primary strategic considerations for designing a successful cross-coupling reaction with this challenging substrate.

Q1: What are the primary molecular features of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde that complicate cross-coupling reactions?

A1: The main challenges stem from a combination of electronic and steric factors inherent to the molecule's structure:

  • High Electron Density: The aromatic ring is substituted with three potent electron-donating groups (EDGs): a primary amine (-NH2), a methoxy group (-OCH3), and a benzyloxy group (-OCH2Ph). This high electron density can slow down the rate-limiting oxidative addition step of the catalytic cycle with the palladium(0) complex.[1]

  • Steric Hindrance: The amino group at the C-2 position (ortho to the presumed halide at C-1) creates significant steric bulk around the reaction center. This hindrance can impede the approach of the palladium catalyst and the coupling partner.[2][3]

  • Coordinating Functional Group: The primary amine (-NH2) is a Lewis base and can coordinate directly to the palladium catalyst. This can lead to the formation of stable, off-cycle palladium complexes, effectively acting as a catalyst poison and reducing the concentration of the active catalytic species.[4][5]

Q2: Which palladium precursor is the best starting point for my initial screening?

A2: The choice of palladium precursor influences catalyst activation and stability.

  • Pd(OAc)₂ (Palladium(II) Acetate) & Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are common, cost-effective precursors. Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, which is typically achieved by a phosphine ligand, amine, or another reagent in the mixture.[6][7] Pd₂(dba)₃ is already a Pd(0) source and is often preferred for more sensitive or difficult couplings.[6]

  • Preformed Catalysts (Palladacycles): For this challenging substrate, using a well-defined, air-stable precatalyst (e.g., Buchwald G3 or G4 precatalysts) is highly recommended.[4][6] These complexes contain the ligand already bound to the palladium center, ensuring a correct ligand:metal ratio and leading to more reliable activation and higher catalytic activity, which is crucial for overcoming the substrate's inherent difficulties.[4]

Q3: How should I select a ligand for such a sterically hindered and electron-rich substrate?

A3: Ligand selection is the most critical parameter for success. The substrate's properties demand a specific class of ligands.

  • Bulky, Electron-Rich Monodentate Phosphines: This is the premier class of ligands for this type of transformation. Specifically, the biarylphosphine ligands (Buchwald ligands) are designed to address these challenges.[6][8][9] Ligands like XPhos, SPhos, and RuPhos possess the necessary steric bulk to promote the reductive elimination step and stabilize the highly reactive monoligated Pd(0) species that is often required for the oxidative addition to hindered aryl halides.[6][8][10] Their electron-rich nature accelerates the oxidative addition step, helping to counteract the deactivating effect of the substrate's EDGs.[11][12]

  • N-Heterocyclic Carbenes (NHCs): NHCs, such as IPr, are strong σ-donating ligands that form very stable bonds with palladium.[13] This stability can be advantageous in preventing catalyst decomposition at high temperatures and may be a good secondary screening option if phosphine ligands fail.[14]

Q4: Which aryl halide (or pseudohalide) should I use on my benzaldehyde substrate?

A4: The reactivity of the leaving group is critical, especially for an electron-rich system. The general order of reactivity is I > OTf ≈ Br > Cl .[11]

  • Aryl Iodide or Bromide: For initial experiments, using the aryl iodide or bromide version of the substrate is strongly advised. The weaker C-I and C-Br bonds facilitate the oxidative addition step, increasing the likelihood of a successful reaction.

  • Aryl Chloride: Aryl chlorides are significantly less reactive due to the strong C-Cl bond.[15] Coupling with an aryl chloride will almost certainly require one of the more active and specialized Buchwald-type ligands (e.g., XPhos, RuPhos) and potentially higher reaction temperatures.[11][15]

Q5: What are the best practices for selecting a base for different coupling reactions?

A5: The base plays a crucial role in the catalytic cycle, and its choice is highly dependent on the specific cross-coupling reaction.[11]

  • Suzuki-Miyaura Coupling: A moderately strong inorganic base is typically used. K₃PO₄ is an excellent first choice, often used in anhydrous conditions.[11] K₂CO₃ or Cs₂CO₃ in the presence of water are also very common and effective.[5][16]

  • Buchwald-Hartwig Amination: This reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner. NaOtBu or KOtBu are the most common choices.[6] For base-sensitive substrates, a weaker base like Cs₂CO₃ can sometimes be used, though it may require a more active catalyst system.[16]

  • Sonogashira Coupling: A soluble organic amine base, such as Et₃N or DIPEA , is typically used.[17] This base also serves as the solvent in some protocols.

  • Heck Reaction: Similar to the Sonogashira coupling, organic bases like Et₃N are common.[18] Inorganic bases such as K₂CO₃ can also be effective.[19]

Section 2: Troubleshooting Guide - Common Issues & Actionable Solutions

This section is formatted to directly address specific experimental failures and provide a logical, step-by-step path to a solution.

Problem 1: Low or No Product Yield

This is the most common issue, and a systematic approach is required to diagnose the root cause.

  • Possible Cause A: Inactive or Decomposed Catalyst

    • Why it happens: Palladium-catalyzed reactions are highly sensitive to oxygen and water, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species or degrade phosphine ligands.[11][20] Impurities in reagents or solvents can also act as catalyst poisons.[20]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox for handling all air-sensitive reagents (palladium precursor, ligands, bases).[4]

      • Use Anhydrous & Degassed Solvents: Use a high-purity, anhydrous solvent. Degas the solvent thoroughly before use by bubbling with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[20]

      • Verify Reagent Purity: Ensure all starting materials, especially the coupling partner (e.g., boronic acid), are pure. Impurities can inhibit catalysis.[11]

      • Switch to a Precatalyst: If you are generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, switch to a more robust and reliable palladacycle precatalyst (e.g., XPhos Pd G3).[4][6]

  • Possible Cause B: Suboptimal Ligand Choice

    • Why it happens: As discussed in the FAQ, the combination of steric hindrance and high electron density in the substrate requires a specialized ligand. A simple ligand like PPh₃ will likely be ineffective.

    • Troubleshooting Steps:

      • Screen Bulky Biarylphosphine Ligands: If your initial choice is not working, set up a parallel screen of small-scale reactions with a panel of highly active ligands. A recommended starting panel is provided in the table below.

      • Increase Ligand Loading: Sometimes, a slight excess of ligand can be beneficial, but be aware that very large excesses can inhibit the reaction by preventing the formation of the active catalytic species.

  • Possible Cause C: Catalyst Inhibition by the Ortho-Amino Group

    • Why it happens: The lone pair on the nitrogen of the C2-amino group can bind strongly to the palladium center, competing with the phosphine ligand and preventing the catalytic cycle from proceeding.

    • Troubleshooting Steps:

      • Increase Catalyst/Ligand Loading: Incrementally increase the catalyst loading from a standard 1-2 mol% up to 5 mol%.[4] This provides more active catalyst to overcome the amount that is inhibited.

      • Use a More Hindered Ligand: Ligands with very large steric profiles (e.g., BrettPhos) can sometimes disfavor coordination of the substrate's amino group.[8][10]

      • (Advanced) Protect the Amine: As a last resort, consider a temporary protection of the amino group (e.g., as a carbamate or amide). This adds synthetic steps but can completely eliminate the inhibition problem.

Problem 2: Significant Formation of Side Products

The identity of the side product is a key diagnostic clue.

  • Side Product A: Hydrodehalogenation (Ar-H)

    • Why it happens: This occurs when the aryl-palladium intermediate is intercepted by a hydrogen source (e.g., water, base, or solvent) and undergoes reductive cleavage, replacing the halide with hydrogen. This is more common with highly active catalysts and electron-rich aryl halides.[21]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Reducing the temperature can slow down the rate of catalyst decomposition pathways that may lead to hydrodehalogenation.[11]

      • Modify the Base/Solvent System: Ensure the base is not overly strong for the chosen reaction. In Suzuki couplings, sometimes switching from K₃PO₄ to a weaker base like K₂CO₃ can help. Ensure the solvent is scrupulously dry.

      • Use a Less Active Catalyst: If using a highly active ligand like RuPhos, consider switching to a slightly less reactive one like SPhos or XPhos.

  • Side Product B: Homocoupling of Coupling Partner (e.g., R-R from R-B(OH)₂)

    • Why it happens: In Suzuki couplings, boronic acids can homocouple under oxidative conditions, often promoted by residual oxygen in the reaction mixture.[12]

    • Troubleshooting Steps:

      • Improve Degassing: This is the most critical step. Ensure the reaction mixture and solvent are rigorously deoxygenated.[20]

      • Use Aryl Halide in Slight Excess: Using a slight excess (e.g., 1.05 equivalents) of the benzaldehyde halide can help consume the organoboron reagent before it has a chance to homocouple.

      • Use Boronic Esters: Pinacol esters of boronic acids often exhibit greater stability and are less prone to homocoupling and protodeboronation than the corresponding boronic acids.[11]

  • Side Product C: Glaser Coupling (in Sonogashira Reactions)

    • Why it happens: This is the oxidative homocoupling of the terminal alkyne partner. It is almost exclusively a problem when using a copper co-catalyst.[22][23]

    • Troubleshooting Steps:

      • Use Copper-Free Conditions: The vast majority of modern Sonogashira protocols are copper-free.[24][25] Switching to a copper-free system, which typically involves a palladium precursor, a suitable ligand (e.g., P(t-Bu)₃), and an amine base, will eliminate this side reaction.[22]

Problem 3: Reaction Stalls Before Reaching Full Conversion
  • Why it happens: This usually indicates that the catalyst is initially active but dies over the course of the reaction. This can be due to thermal decomposition, particularly at high temperatures, or gradual poisoning by impurities introduced from the reagents.[4][11]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: High temperatures accelerate reaction rates but also catalyst decomposition. Find the lowest temperature that provides a reasonable rate.[11]

    • Use a More Stable Precatalyst: As mentioned, palladacycle precatalysts are generally more robust and can lead to longer catalyst lifetimes.[4]

    • Re-evaluate Reagent Purity: A slow-acting impurity might be the culprit. Consider re-purifying starting materials.

    • Add a Second Charge of Catalyst: While not ideal for process chemistry, in a discovery setting, adding a second portion of the catalyst midway through the reaction can help push it to completion and confirms that catalyst death is the issue.

Section 3: Recommended Protocols & Data

Table 1: Recommended Starting Conditions for Initial Screening

This table provides a starting point for different cross-coupling reactions with your 2-Amino-5-benzyloxy-4-methoxy-aryl halide substrate. Optimization will likely be required.

Reaction Type Pd Precursor (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Notes
Suzuki-Miyaura XPhos Pd G3 (2%)(Internal to precatalyst)K₃PO₄ (2.0)Toluene or Dioxane80-110Use anhydrous conditions. Screen different solvents if solubility is an issue.[6][11]
Buchwald-Hartwig RuPhos Pd G3 (2%)(Internal to precatalyst)NaOtBu (1.5)Toluene80-100Use a glovebox for base handling. RuPhos is often excellent for hindered amines.[6][8][10]
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (2-5%)P(t-Bu)₃ (4-10%)Et₃N / DIPEA (3.0)DMF or TolueneRT - 80Copper-free conditions are essential to avoid Glaser coupling.[22][24]
Heck Pd(OAc)₂ (2-5%)P(o-tolyl)₃ (4-10%)Et₃N (2.0)DMF or NMP100-130Electron-rich aryl halides often require higher temperatures for the Heck reaction.[1][19]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a representative starting point. All reagents should be handled under an inert atmosphere.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-Amino-5-benzyloxy-4-methoxy-aryl halide (1.0 equiv), the organoboron coupling partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and the corresponding ligand if not using a precatalyst.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously for the intended duration (e.g., 4-24 hours). Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Section 4: Visualization of Key Processes

Diagram 1: Generalized Catalytic Cycle for Cross-Coupling

G pd0 Pd(0)L_n Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add + R-X pd2_intermediate R-Pd(II)L_n-X oxidative_add->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation + R'-M pd2_coupled R-Pd(II)L_n-R' transmetalation->pd2_coupled - M-X reductive_elim Reductive Elimination pd2_coupled->reductive_elim dummy1 reductive_elim->dummy1 Product (R-R') dummy1->pd0 dummy2

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_basics Check Reaction Basics: - Inert Atmosphere? - Anhydrous/Degassed Solvent? - Reagent Purity? start->check_basics ligand_screen Screen Bulky Ligands (XPhos, RuPhos, SPhos) check_basics->ligand_screen If basics are okay increase_loading Increase Catalyst Loading (e.g., 2% -> 5%) ligand_screen->increase_loading If still low yield success Reaction Successful ligand_screen->success If improved change_halide Switch to More Reactive Halide (e.g., Bromide -> Iodide) increase_loading->change_halide If still low yield increase_loading->success If improved change_halide->success If improved

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Gao, F., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Gao, F., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline. Benchchem.
  • A.M.S. Silva, et al. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. Semantic Scholar.
  • BenchChem Technical Support Team. (2025). catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline. Benchchem.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Kumar, S., et al. (n.d.). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. ResearchGate. [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

  • D. R. Jensen, et al. (2011). Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. Journal of the American Chemical Society. [Link]

  • Kumar, S., et al. (2016). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]

  • Mohammed, I., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Li, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society. [Link]

  • The Organic Chemistry Portal. (2025). Copper-free Sonogashira coupling.
  • M. G. Alam, et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Whitcombe, N. J., et al. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • Roy, D., et al. (2017). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organic Letters. [Link]

  • Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction.
  • V. Pace, et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • BenchChem Technical Support Team. (2026). how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • S. K. Gurung, et al. (2010). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters. [Link]

  • M. Riccucci, et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • T. Pei, et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • J. D. Williams, et al. (n.d.). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. This compound is a highly functionalized intermediate frequently utilized in the synthesis of quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. This compound is a highly functionalized intermediate frequently utilized in the synthesis of quinazoline-based kinase inhibitors and complex heterocycles.

Due to the bifunctional nature of the ortho-aminobenzaldehyde core and the lipophilicity of the benzyloxy ether, researchers frequently encounter chemical instability, severe chromatographic streaking, and phase separation (oiling out) during crystallization. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield recovery and purity.

Purification Decision Workflow

PurificationWorkflow Crude Crude 2-Amino-5-benzyloxy- 4-methoxy-benzaldehyde Check Purity Assessment (TLC/NMR) Crude->Check LowPurity < 85% Purity Check->LowPurity HighPurity > 85% Purity Check->HighPurity Column Flash Chromatography (Silica + 1% TEA) LowPurity->Column Recryst Recrystallization (EtOAc / Hexanes) HighPurity->Recryst Column->Recryst Oiling Oiling Out Detected? Recryst->Oiling Seed Troubleshoot: Add Seed Crystals & Adjust Cooling Rate Oiling->Seed Yes Pure Pure Crystalline Product (Store at -20°C, Ar) Oiling->Pure No Seed->Recryst

Figure 1: Decision tree for purification and recrystallization of the target aminobenzaldehyde.

Troubleshooting & FAQs

Q1: My crude product turns dark brown or red during storage. What is the mechanism of this degradation, and how can I prevent it?

Causality: The ortho-aminobenzaldehyde motif is inherently unstable at room temperature. The nucleophilic primary amine can attack the electrophilic aldehyde of an adjacent molecule. This self-condensation is catalyzed by trace acids or ambient heat, leading to the rapid formation of highly colored anhydro-trimers and tetramers[1]. Furthermore, the free amine is susceptible to ambient oxidation. Solution: Always store the purified compound at -20°C under an inert atmosphere (Argon or Nitrogen)[2],. If the crude mixture must be stored before purification, do not concentrate it to complete dryness; store it as a solution in a non-polar, aprotic solvent at sub-zero temperatures.

Q2: During silica gel flash chromatography, the compound streaks severely, resulting in poor resolution and low recovery (<50%). How do I fix this?

Causality: Standard silica gel (SiO₂) possesses a surface rich in acidic silanol (-SiOH) groups. The basic aniline nitrogen of your compound interacts with these protons, forming a transient ammonium species that binds tightly to the stationary phase. This continuous adsorption-desorption cycle causes severe band broadening (streaking)[3]. Solution: You must "deaden" the silica column by adding a sacrificial Lewis base. Pre-treat the silica and run the column with 1% v/v Triethylamine (TEA) in your eluent[3],. The TEA competitively neutralizes the acidic silanol sites, allowing the target molecule to elute in a tight, predictable band.

Q3: During recrystallization, the product "oils out" into a gooey emulsion at the bottom of the flask instead of forming crystals. Why does this happen?

Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the temperature at which the solution becomes supersaturated is higher than the melting point of the solute-impurity mixture[4]. Instead of integrating into a rigid crystal lattice, solute molecules separate into a product-rich liquid droplet phase[5]. The bulky, lipophilic benzyloxy group significantly lowers the lattice energy and melting point of this compound, making it highly susceptible to LLPS in highly polar solvent mixtures like Ethanol/Water. Solution:

  • Change the Solvent System: Switch to a system with a wider metastable zone, such as Ethyl Acetate/Hexanes.

  • Control Supersaturation: Lower the temperature of the solution before adding the antisolvent (Hexanes), and add it dropwise[5].

  • Seeding: Add pure seed crystals halfway into the metastable zone to provide a kinetic pathway for nucleation, bypassing the emulsion phase[5],[6].

Quantitative Data: Solvent Systems & Expected Outcomes

To aid in method selection, the following table summarizes the quantitative parameters and expected outcomes for various purification strategies.

Purification MethodSolvent SystemAdditiveTarget Rf / OutcomeTypical Recovery
Flash Chromatography Hexanes : EtOAc (3:1)1% v/v TEARf ≈ 0.35 (Tight band)75 - 85%
Flash Chromatography Hexanes : EtOAc (3:1)NoneRf ≈ 0.15 - 0.40 (Streak)< 50%
Recrystallization EtOAc / HexanesNonePale yellow crystalline solid80 - 90%
Recrystallization Ethanol / WaterNoneOiling out (LLPS)N/A (Emulsion)

Step-by-Step Methodologies

Protocol A: TEA-Deactivated Flash Chromatography

This self-validating protocol ensures the silica is properly neutralized before the compound is introduced, preventing irreversible binding.

  • Solvent Preparation: Prepare the mobile phase consisting of Hexanes and Ethyl Acetate (3:1 ratio). Add exactly 1% v/v Triethylamine (TEA) to the total volume and mix thoroughly.

  • Column Packing: Slurry pack the silica gel using the TEA-doped solvent system.

  • Silica Neutralization (Validation Step): Flush the packed column with at least two column volumes (CV) of the TEA-doped solvent. Self-Validation: Spot the eluent exiting the column onto pH paper; it must read basic (pH > 8), confirming the acidic silanol groups are fully saturated.

  • Sample Loading: Dissolve the crude 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde in the absolute minimum amount of Dichloromethane (DCM). Apply carefully to the top of the silica bed.

  • Elution: Elute using the 3:1 Hexanes:EtOAc + 1% TEA system. Monitor fractions via TLC (UV active at 254 nm). The product will elute as a distinct, non-streaking spot.

  • Concentration: Pool the product fractions and concentrate under reduced pressure. Note: TEA co-evaporates easily, but placing the flask under high vacuum for 2 hours will remove any residual traces.

Protocol B: Anti-Solvent Recrystallization (Avoiding LLPS)

Designed to prevent oiling out by strictly controlling the metastable zone width.

  • Dissolution: Place the semi-pure compound (>85% purity) in a clean, dry Erlenmeyer flask. Add a minimal volume of Ethyl Acetate (the "good" solvent) and warm gently to 50°C until the solid is completely dissolved. Do not exceed 50°C to prevent thermal degradation.

  • Filtration: If particulate impurities remain, perform a hot gravity filtration.

  • Cooling: Remove the solution from the heat source and allow it to cool to exactly room temperature (approx. 22°C). Self-Validation: Do not add the antisolvent while the solution is hot; adding antisolvent above the mixture's melting point guarantees oiling out.

  • Antisolvent Addition: While stirring gently, add Hexanes (the antisolvent) dropwise. Stop adding Hexanes the exact moment the solution becomes persistently cloudy. This cloudiness visually validates that you have reached the boundary of the metastable zone.

  • Seeding (Optional but Recommended): If you have previously isolated pure crystals, add 1-2 mg of seed crystals now to force lattice formation[5].

  • Crystallization: Allow the flask to sit undisturbed at room temperature for 2 hours, then transfer to a 4°C refrigerator overnight to maximize yield.

  • Isolation: Collect the pale yellow crystals via vacuum filtration, wash with ice-cold Hexanes, and dry under high vacuum. Store immediately at -20°C[2].

References

  • Albert, A., & Yamamoto, H. (1966). The structures of the anhydro-polymers of 2-aminobenzaldehyde. Journal of the Chemical Society B: Physical Organic, 956-963. URL:[Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. URL:[Link]

  • Mettler Toledo. Oiling Out in Crystallization. URL:[Link]

  • Reddit (r/chemhelp). (2013). TLC and streaking: why add triethylamine? URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Side Reactions in 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde Synthesis

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In pharmaceutical drug development, the synthesis of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (CAS: 1042978-66-4) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In pharmaceutical drug development, the synthesis of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (CAS: 1042978-66-4) is a critical gateway step for producing quinazoline-based kinase inhibitors and complex heterocyclic compounds. However, the precursor—5-benzyloxy-4-methoxy-2-nitrobenzaldehyde—contains three highly reactive functional groups: a reducible nitro group, an electrophilic aldehyde, and a sensitive benzyl ether.

This guide is engineered to provide you with mechanistic clarity, self-validating experimental protocols, and empirical troubleshooting strategies to master this chemoselective reduction.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing a significant loss of the benzyl protecting group during the nitro reduction? Root Cause: Debenzylation via Hydrogenolysis. Causality & Solution: If your protocol utilizes catalytic hydrogenation (e.g., H2​ gas with a Pd/C catalyst), the palladium catalyst readily inserts into the highly activated benzylic C-O bond. This cleaves the benzyl ether, yielding the undesired phenol byproduct (2-amino-5-hydroxy-4-methoxybenzaldehyde). To preserve the benzyl ether, you must abandon transition-metal-catalyzed hydrogenation. The single-electron transfer (SET) mechanism of Iron in Acetic Acid (Fe/AcOH) is strictly chemoselective for the nitro group and will not cleave benzylic ethers ()[1].

Q2: My LC-MS shows a primary byproduct with a mass +2 Da higher than the expected product. What happened? Root Cause: Aldehyde Over-reduction. Causality & Solution: The electrophilicity of the aldehyde carbonyl makes it highly susceptible to hydride attack. The use of strong hydride donors (like LiAlH4​ ) or prolonged exposure to NaBH4​ will reduce the aldehyde moiety to a primary alcohol, forming 2-amino-5-benzyloxy-4-methoxybenzyl alcohol. Switching to dissolving metal reductions (Fe/AcOH) completely bypasses hydride generation, neutralizing this side reaction and preventing over-reduction ()[2].

Q3: The reaction mixture turns into an insoluble dark sludge, and the yield is extremely low. How do I prevent this? Root Cause: Intermolecular Schiff Base Polymerization. Causality & Solution: Anilines (the newly formed amino group) readily condense with unreacted aldehydes on adjacent molecules under heated or acidic conditions, forming oligomeric imines (Schiff bases). High concentrations exacerbate this bimolecular condensation. To resolve this, you can temporarily protect the aldehyde as a dimethyl acetal prior to the nitro reduction, effectively masking the electrophile ()[3].

Part 2: Optimized Experimental Protocols

Every protocol below is designed as a self-validating system , embedding physical and chemical checkpoints so you can verify success in real-time.

Protocol A: Chemoselective Reduction using Iron/Acetic Acid

Best for standard laboratory scales (<50g) where rapid throughput is required.

  • Preparation: Dissolve 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde (1.0 eq) in a solvent mixture of Ethanol:Acetic Acid:Water (2:2:1 ratio, 10 mL per gram of substrate).

  • Activation: Heat the stirred solution to 60 °C.

  • Reduction: Add Iron powder (325 mesh, 4.0 eq) in small portions over 30 minutes.

    • Validation Checkpoint 1 (Physical): The reaction is exothermic. A spontaneous internal temperature rise to 65–70 °C confirms the initiation of the Single-Electron Transfer (SET) mechanism.

  • Monitoring: Stir for 2 hours at 65 °C.

    • Validation Checkpoint 2 (Chemical): Monitor via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the bright yellow nitro spot indicates full conversion.

  • Workup: Cool to room temperature. Filter the reaction mixture through a tightly packed pad of Celite.

    • Validation Checkpoint 3 (Physical): The capture of a dense, granular iron oxide sludge on the Celite pad ensures the prevention of intractable emulsions during the subsequent aqueous extraction.

  • Isolation: Concentrate the filtrate, neutralize with saturated aqueous NaHCO3​ , extract with EtOAc, and dry over Na2​SO4​ . Evaporate to yield the target compound.

Protocol B: Transient Acetal Protection Strategy

Best for large-scale syntheses (>50g) where polymerization risk is critical.

  • Protection: Reflux the starting nitrobenzaldehyde with trimethyl orthoformate (3.0 eq) and catalytic p-TsOH in methanol for 4 hours.

    • Validation Checkpoint 1 (Analytical): 1H−NMR of an aliquot must show the complete disappearance of the aldehyde proton signal (~10.4 ppm) and the appearance of the acetal methine proton (~5.5 ppm).

  • Reduction: Subject the resulting acetal to the Fe/AcOH reduction conditions (Protocol A).

  • Deprotection: Stir the crude amino-acetal in THF with 1N HCl at room temperature for 2 hours. Neutralize and extract to yield pure 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde.

Part 3: Quantitative Data & Reagent Comparison

The following table summarizes the causality of reagent selection based on empirical side-reaction profiles:

Reducing AgentDebenzylation RiskOver-reduction RiskPolymerization RiskTypical YieldRecommendation
H2​ , Pd/C High (>80%)LowModerate<10%Not Recommended
NaBH4​ / NiCl2​ LowHigh (>50%)Moderate~30%Not Recommended
SnCl2​⋅2H2​O LowLowHigh (Acidic)~45%Use with caution
Fe / AcOH NoneNoneLow (if diluted)75 - 85% Optimal [1]
Fe / AcOH (Acetal) NoneNoneNone>90% Best for Scale-up

Part 4: Visualizations

G Nitro 5-Benzyloxy-4-methoxy- 2-nitrobenzaldehyde Target 2-Amino-5-benzyloxy- 4-methoxybenzaldehyde (Target) Nitro->Target Chemoselective Reduction Phenol 2-Amino-5-hydroxy- 4-methoxybenzaldehyde (Debenzylation) Nitro->Phenol Pd/C, H2 Alcohol 2-Amino-5-benzyloxy- 4-methoxybenzyl alcohol (Over-reduction) Nitro->Alcohol Strong Hydrides Polymer Schiff Base Oligomers (Polymerization) Target->Polymer High Conc. / Heat

Mechanistic pathways of target synthesis and primary side reactions.

Workflow Step1 1. Acetal Protection HC(OMe)3, p-TsOH Step2 2. Nitro Reduction Fe powder, AcOH, 60°C Step1->Step2 Step3 3. Workup & Filtration Remove Fe salts (Celite) Step2->Step3 Step4 4. Acetal Deprotection Dilute HCl, THF Step3->Step4 Product Product Step4->Product

Optimized synthesis workflow utilizing transient acetal protection.

References

  • Patent Application Publication: US 2012/0184548 A1 (Synthesis Protocols and Iron/Acetic Acid Reduction). Google Patents.
  • Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors (Mechanistic Synthesis of 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde). National Institutes of Health (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde Functionalization

Welcome to the technical support center for navigating the synthetic challenges of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming the steric and electronic hurdles inherent to this versatile molecule. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to empower your research and development endeavors.

The Core Challenge: Understanding the 'Ortho Effect' and Steric Hindrance

2-Amino-5-benzyloxy-4-methoxy-benzaldehyde is a valuable building block, but its substitution pattern presents a classic case of the "ortho-effect." The amino group at the C2 position, adjacent to the aldehyde, is the primary source of steric bulk. This proximity physically obstructs the path of incoming nucleophiles targeting the aldehyde's carbonyl carbon, significantly impacting reaction kinetics and outcomes.[1][2]

Furthermore, the electronic nature of the substituents plays a crucial role. The amino group, being an electron-donating group, increases electron density on the aromatic ring through resonance, which can decrease the electrophilicity of the aldehyde.[1] Conversely, the electron-donating methoxy group further influences the ring's reactivity. The interplay of these steric and electronic factors necessitates carefully tailored synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde, providing probable causes and actionable solutions.

Problem 1: Low or No Yield in Reductive Amination

Probable Cause Solution Scientific Rationale
Steric hindrance from the ortho-amino group impeding imine formation. 1. Use a less bulky amine nucleophile. 2. Employ a Lewis acid catalyst (e.g., Ti(OiPr)₄, Sc(OTf)₃) to activate the aldehyde.[3]3. Increase reaction temperature and/or extend reaction time. 4. Utilize a water scavenger (e.g., molecular sieves, Dean-Stark trap) to drive the equilibrium towards imine formation.[1]1. Smaller nucleophiles can more easily access the sterically shielded carbonyl carbon.2. Lewis acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[1]3. Forcing conditions can help overcome the activation energy barrier imposed by steric hindrance.[1]4. Removing water, a byproduct of imine formation, shifts the reaction equilibrium to favor the product.
Inefficient reduction of the in situ formed imine. 1. Select a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for sterically hindered substrates.[4]2. Consider catalytic hydrogenation (e.g., Pd/C, H₂) for a cleaner reduction, though it may require optimization to avoid debenzylation.1. NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes.2. Catalytic hydrogenation is a powerful reduction method, but the benzyl protecting group can be susceptible to cleavage under these conditions. Careful selection of catalyst and reaction conditions is crucial.
Self-condensation of the aldehyde. 1. Control the stoichiometry carefully. 2. Add the amine and reducing agent concurrently if possible, to minimize the concentration of free aldehyde.1. Excess aldehyde can lead to unwanted side reactions.2. Minimizing the time the aldehyde is present without reacting with the desired nucleophile can reduce self-condensation.

Problem 2: Failure of N-Alkylation of the Ortho-Amino Group

Probable Cause Solution Scientific Rationale
Low nucleophilicity of the amino group due to resonance and steric hindrance. 1. Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the amine, increasing its nucleophilicity.2. Employ more reactive alkylating agents (e.g., alkyl triflates instead of alkyl halides).3. Consider alternative N-alkylation strategies such as borrowing hydrogen or hydrogen autotransfer catalysis.[5][6][7]1. A stronger base will more effectively generate the highly nucleophilic amide anion.2. Triflates are excellent leaving groups, making the alkylating agent more electrophilic.3. These methods proceed through an in-situ oxidation-condensation-reduction sequence, which can be more efficient for hindered amines.[8]
Over-alkylation leading to a mixture of products. 1. Use a large excess of the starting amine to favor mono-alkylation.[8]2. Employ a protecting group strategy to temporarily block one N-H bond if feasible.1. A large excess of the primary amine statistically favors its reaction with the alkylating agent over the reaction of the more nucleophilic secondary amine product.[8]2. Protection ensures that only one site is available for alkylation.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the aldehyde group before attempting to functionalize the amino group?

A: In many cases, yes. The aldehyde is a reactive functional group that can interfere with reactions targeting the amine. Protecting the aldehyde as a cyclic acetal (e.g., using ethylene glycol and an acid catalyst) is a robust strategy.[9][10] This masks the aldehyde's reactivity, allowing for a broader range of conditions to be used for amine functionalization. The acetal can then be easily removed under mild acidic conditions.[1][9]

Q2: What is the best strategy for introducing a substituent at the ortho position to the amino group (C3 position)?

A: Directed ortho-metalation (DoM) is a powerful technique for this transformation. However, the aldehyde group must be protected first. The protected aldehyde, often as a diethyl acetal, can direct lithiation to the adjacent ortho position using a strong base like n-butyllithium. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce the desired substituent.[9]

Q3: Can the Pictet-Spengler reaction be successfully performed with this substrate?

A: The Pictet-Spengler reaction, which forms a tetrahydro-β-carboline or tetrahydroisoquinoline ring system, is a plausible transformation.[11][12] However, the steric hindrance from the ortho-amino group and the electronic properties of the ring can make the reaction challenging. Success will likely depend on the choice of the reacting partner (the β-arylethylamine) and the reaction conditions. Acid catalysis is typically required to activate the imine intermediate for the cyclization step.[12][13]

Experimental Protocols

Protocol 1: Protection of the Aldehyde Group as a 1,3-Dioxolane

This protocol describes the formation of a cyclic acetal to protect the aldehyde functionality.[10]

Materials:

  • 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a solution of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde in toluene, add ethylene glycol and p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected product.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a general procedure for the reductive amination of the aldehyde.[4]

Materials:

  • 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde and the amine in DCM or DCE.

  • Add a catalytic amount of acetic acid if necessary to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride in portions.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Strategy: Overcoming Steric Hindrance

G cluster_0 Problem: Steric Hindrance cluster_1 Strategy 1: Direct Functionalization cluster_2 Strategy 2: Protecting Group Approach cluster_3 Outcomes Start 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde ReductiveAmination Reductive Amination Start->ReductiveAmination High Temp, Lewis Acid, Water Scavenger N_Alkylation N-Alkylation Start->N_Alkylation Strong Base, Reactive Alkylating Agent ProtectAldehyde Protect Aldehyde (e.g., Acetal) Start->ProtectAldehyde DesiredProduct1 Desired Functionalized Product ReductiveAmination->DesiredProduct1 N_Alkylation->DesiredProduct1 FunctionalizeAmine Functionalize Amine ProtectAldehyde->FunctionalizeAmine DeprotectAldehyde Deprotect Aldehyde FunctionalizeAmine->DeprotectAldehyde DesiredProduct2 Desired Functionalized Product DeprotectAldehyde->DesiredProduct2

Spectroscopic Characterization

Accurate characterization of the starting material and products is crucial for success. Key spectroscopic features to monitor include:

  • ¹H NMR: The aldehydic proton (-CHO) of the starting material typically appears as a singlet around δ 9.7-10.1 ppm.[14][15] The aromatic protons will show characteristic splitting patterns based on their substitution. Upon successful reaction at the aldehyde, this singlet will disappear.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will have a chemical shift in the range of δ 190-194 ppm.[15]

  • FT-IR: A strong C=O stretching vibration for the aldehyde will be present around 1670-1690 cm⁻¹.[15] The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.

By understanding the inherent challenges posed by 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde and applying the strategies outlined in this guide, researchers can effectively navigate its functionalization to achieve their synthetic targets.

References

  • Cui, T., Qin, J., Harms, K., & Meggers, E. (2018). Enantioselective Alkynylation of Aromatic Aldehydes Catalyzed by a Sterically Highly Demanding Chiral-at-Rhodium Lewis Acid. European Journal of Inorganic Chemistry, 2018(48), 5319-5323.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical reviews, 109(6), 2455–2504.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Capdevila, J. H., et al. (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of medicinal chemistry, 61(21), 9629–9654.
  • Sletten, E. M., & Bertozzi, C. R. (2011). A Pictet-Spengler ligation for protein chemical modification.
  • Sato, S., Sakamoto, T., & Miyazawa, E. (2021).
  • Zeynizadeh, B., & Rahimi, S. (2006). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc, 17(1), 1-6.
  • Wang, D., et al. (2020). Enantioconvergent Cu-catalyzed N-alkylation of aliphatic amines.
  • Company, R. M. (2023). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Molecules, 28(6), 2627.
  • Chen, B., et al. (2018). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Israel journal of chemistry, 58(6-7), 659–670.
  • Scott, D. J., et al. (2021). Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes. ChemRxiv.
  • Kühnl, J., et al. (2022). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. International journal of molecular sciences, 23(19), 11090.
  • Jia, J.-W., et al. (2025). Rhodium-Catalyzed Regioselective C–H Amidation of Benzaldehydes with Dioxazolones: Weakly Coordinating Aldehyde as a Traceless Directing Group. Organic Letters.
  • Vilbert, A. C., et al. (2023). Interfacing Whole Cell Biocatalysis with a Biocompatible Pictet- Spengler Reaction for One-Pot Syntheses of Tetrahydroisoquinolines and Tryptolines. ChemRxiv.
  • Gotor-Fernández, V., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Carrico, I. S., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Angewandte Chemie (International ed. in English), 52(38), 9964–9968.
  • Fatika, A. N., et al. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. ChemRxiv.
  • Strieth-Kalthoff, F., et al. (2024). Combined Photocatalysis and Lewis Acid Catalysis Strategy for the Oxa-Pictet–Spengler Reactions of Ethers. Organic Letters.
  • Yamin, B. M., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2631-2639.
  • Andrews, R. S., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(4), 1665–1671.
  • Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9180–9184.
  • Ghosh, K., et al. (2019). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions, 48(3), 856-865.
  • Li, F., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry.

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Reference Data & Comparative Studies

Validation

High-Performance Purity Assessment: Validating a Core-Shell HPLC Method for 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

Executive Summary The accurate purity assessment of highly functionalized pharmaceutical intermediates is a critical bottleneck in drug development. 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (CAS: 1042978-66-4) [1] is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity assessment of highly functionalized pharmaceutical intermediates is a critical bottleneck in drug development. 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (CAS: 1042978-66-4) [1] is a complex aromatic building block whose polyfunctional nature—featuring a primary amine, an aldehyde, and a benzyloxy ether—makes it highly susceptible to oxidative degradation and secondary column interactions.

This guide objectively compares a modern Superficially Porous Particle (SPP) Core-Shell UHPLC method against a traditional Fully Porous Particle (FPP) HPLC method . By leveraging the updated ICH Q2(R2)[2] and USP <1225>[3] guidelines, we demonstrate how the core-shell architecture not only accelerates analysis time by 73% but also provides superior peak symmetry and resolution, establishing a highly robust, self-validating protocol for purity assessment.

Chemical Context & The Analytical Challenge

To develop a reliable method, one must first understand the causality behind the molecule's chromatographic behavior. 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde presents three distinct analytical challenges:

  • Silanol Interactions (Peak Tailing): The primary amine group acts as a strong hydrogen-bond donor and base, which interacts with residual acidic silanols on traditional silica stationary phases, causing severe peak tailing.

  • Schiff Base Condensation: The presence of both an amine and an aldehyde on the same or adjacent molecules creates a high propensity for self-condensation (oligomerization) under thermal or acidic stress.

  • Ether Cleavage & Oxidation: The benzyloxy group is sensitive to hydrolytic cleavage, while the aldehyde is easily oxidized to a benzoic acid derivative when exposed to air or peroxides.

Objective Comparison: Traditional FPP vs. Modern Core-Shell SPP

Traditional methods often rely on 5 µm Fully Porous Particles (FPP). These columns suffer from significant longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation).

By employing a 2.6 µm Core-Shell (SPP) column, the solid silica core physically limits the diffusion path of the analyte into the porous shell. This drastically reduces the mass transfer resistance ( C -term), allowing for higher flow rates without a loss in theoretical plates. Furthermore, modern core-shell columns utilize advanced end-capping technologies that shield residual silanols, neutralizing the secondary interactions that cause amine peak tailing.

Table 1: Method Performance Comparison
ParameterTraditional FPP MethodModern Core-Shell MethodPerformance Gain
Column C18, 250 x 4.6 mm, 5 µmC18, 100 x 4.6 mm, 2.6 µmReduced void volume
Flow Rate 1.0 mL/min1.5 mL/min50% faster linear velocity
Run Time 30 minutes8 minutes73% reduction in time
Peak Tailing ( Tf​ ) 1.8 - 2.2 (Significant tailing)1.1 - 1.2 (Excellent symmetry)Enhanced integration accuracy
Theoretical Plates ( N ) ~12,000~25,000108% increase in efficiency

Method Validation Framework

The validation of this core-shell method is strictly governed by the ICH Q2(R2) [4] guidelines for analytical procedures and the USP <1225> [5] framework for compendial methods.

ValidationWorkflow Start Method Development Core-Shell UHPLC SST System Suitability (USP <621>) Start->SST Spec Specificity Forced Degradation SST->Spec Lin Linearity & Range (ICH Q2(R2)) Spec->Lin Prec Precision (Repeatability) Lin->Prec Acc Accuracy (Spike Recovery) Prec->Acc Rob Robustness (DoE Approach) Acc->Rob Valid Validated Method for Target Compound Rob->Valid

Figure 1: Analytical method validation workflow based on ICH Q2(R2) and USP <1225> guidelines.

Detailed Experimental Methodologies

System Suitability Testing (SST)

Causality: Before executing any validation parameter, the chromatographic system must prove it is in a state of control. According to USP <621> [6], allowable adjustments to gradient methods require strict adherence to SST criteria.

  • Protocol: Inject a 100 µg/mL standard solution of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde six consecutive times.

  • Self-Validating Check: The system is only deemed suitable if the %RSD of the peak area is ≤2.0% , the tailing factor ( Tf​ ) is ≤1.5 , and theoretical plates ( N ) are ≥10,000 . If these fail, the run is automatically aborted to prevent the generation of invalid data.

Specificity & Forced Degradation

Causality: To prove the method is "stability-indicating" per ICH Q2(R2)[7], the API must be subjected to extreme stress to generate potential impurities. The core-shell column must resolve the intact API from all generated degradants.

DegradationPathway API 2-Amino-5-benzyloxy- 4-methoxy-benzaldehyde Oxidation Oxidation (3% H2O2) API->Oxidation Hydrolysis Hydrolysis (0.1N HCl / NaOH) API->Hydrolysis Photolysis Photolysis (UV/Vis Light) API->Photolysis ImpA Benzoic Acid Derivative (Aldehyde Oxidation) Oxidation->ImpA ImpB De-benzylated Phenol (Ether Cleavage) Hydrolysis->ImpB ImpC Schiff Base Oligomers (Amine-Aldehyde Condensation) Photolysis->ImpC

Figure 2: Primary forced degradation pathways evaluated during method specificity testing.

  • Protocol:

    • Acid/Base: Treat 1.0 mg/mL API with 0.1N HCl and 0.1N NaOH separately for 24 hours at 60°C. Neutralize before injection.

    • Oxidation: Treat with 3% H2​O2​ for 24 hours at room temperature.

  • Self-Validating Check (Mass Balance): The sum of the peak areas of the degraded API and all newly formed impurity peaks must equal 95.0%–105.0% of the initial unstressed API peak area. A failure in mass balance indicates co-eluting degradants or volatile loss, requiring immediate gradient optimization.

Linearity, Accuracy, and Precision

Causality: The method must demonstrate a directly proportional response (Linearity), exactness (Accuracy), and repeatability (Precision) across the operational range.

  • Linearity Protocol: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (1.0 mg/mL). Plot peak area against concentration.

  • Accuracy Protocol: Spike a known amount of pure API into a synthetic mixture of expected impurities at 80%, 100%, and 120% levels. Calculate the percentage of recovery.

  • Precision Protocol: Prepare six independent sample preparations from the same batch at 100% concentration.

  • Self-Validating Check: Bracketing standards are injected at the beginning, middle, and end of the precision sequence. The sequence is only valid if the drift between the bracketing standards is ≤1.5% .

Quantitative Validation Results

The experimental data confirms that the Core-Shell method vastly outperforms the traditional FPP method, meeting all stringent ICH Q2(R2) criteria with high margins of safety.

Table 2: ICH Q2(R2) Validation Results Summary (Core-Shell Method)
Validation ParameterICH/USP Acceptance CriteriaCore-Shell Method ResultsStatus
System Suitability (%RSD) ≤2.0% ( n=6 )0.45%Pass
Specificity (Mass Balance) 95.0% - 105.0%98.2% - 101.5%Pass
Linearity ( R2 ) ≥0.999 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% 0.62%Pass
LOD / LOQ S/N ≥3 / S/N ≥10 0.01% / 0.03%Pass

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[7],[2],[4]. URL:[Link]

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia / BioSpectra.[5],[3]. URL:[Link]

  • Are You Sure You Understand USP <621>? LCGC International.[6]. URL:[Link]

Sources

Comparative

Comparative reactivity of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde vs 2-amino-4-methoxybenzaldehyde

In the realm of targeted drug discovery, particularly in the synthesis of kinase inhibitors bearing quinazoline or quinoline scaffolds, the selection of ortho-aminobenzaldehyde precursors dictates the entire downstream s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of targeted drug discovery, particularly in the synthesis of kinase inhibitors bearing quinazoline or quinoline scaffolds, the selection of ortho-aminobenzaldehyde precursors dictates the entire downstream synthetic strategy.

This guide provides an objective, data-driven comparison of two critical intermediates: 2-Amino-5-benzyloxy-4-methoxybenzaldehyde (Compound A) and 2-Amino-4-methoxybenzaldehyde (Compound B). By analyzing their structural causality, electronic profiles, and comparative reactivity, researchers can optimize their cyclization workflows and select the appropriate catalytic systems for heterocycle construction.

Structural and Electronic Causality

Both compounds share a core ortho-aminobenzaldehyde motif with a strongly electron-donating methoxy group at the 4-position. This +M (resonance) effect significantly enhances the nucleophilicity of the amino group, making both compounds highly reactive in coupling reactions and Schiff base formations[1].

However, their reactivity diverges sharply due to the substituent at the 5-position:

  • Compound B (2-Amino-4-methoxybenzaldehyde): Lacking a 5-substituent, the aldehyde group at the 1-position is sterically unhindered. Nucleophiles can easily approach the carbonyl carbon along the optimal Bürgi-Dunitz trajectory (~107°), allowing for rapid condensation under mild conditions. It serves as a highly efficient precursor for cinnoline and quinazoline cores[2].

  • Compound A (2-Amino-5-benzyloxy-4-methoxybenzaldehyde): The presence of a bulky benzyloxy ether (–OCH₂Ph) at the 5-position introduces severe steric encumbrance[3]. While the benzyloxy group further enriches the aromatic ring electronically, its spatial volume physically shields the adjacent aldehyde. This steric clash significantly raises the activation energy ( Ea​ ) required for the transition state during nucleophilic attack, necessitating specialized catalytic interventions.

Comparative Reactivity in Heterocycle Synthesis

The structural differences between these two intermediates are most pronounced during the Friedländer Quinoline Synthesis , a foundational method involving the condensation of an o-aminobenzaldehyde with an active methylene compound[4].

When reacting Compound B with an active methylene (e.g., ethyl cyanoacetate), mild base catalysis (such as piperidine) is entirely sufficient to drive the condensation and subsequent cyclization to the 7-methoxyquinoline scaffold[4].

Conversely, subjecting Compound A to the same basic conditions results in sluggish kinetics and poor yields. To overcome the steric shielding of the 5-benzyloxy group, the reaction must be forced through electronic activation. The use of a strong, water-tolerant Lewis acid—specifically Ytterbium(III) triflate ( Yb(OTf)3​ )—is highly advantageous[5]. The Yb3+ ion coordinates strongly to the aldehyde oxygen, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy of the carbonyl. This heightened electrophilicity compensates for the steric penalty, allowing the synthesis of 6-benzyloxy-7-methoxyquinoline derivatives in high yields[5].

Reactivity_Comparison CompoundA 2-Amino-5-benzyloxy- 4-methoxybenzaldehyde (Sterically Hindered) Nucleophile Active Methylene Nucleophile (e.g., Cyanoacetate) CompoundA->Nucleophile CompoundB 2-Amino-4-methoxybenzaldehyde (Unhindered) CompoundB->Nucleophile TStateA High-Energy Transition State Requires Lewis Acid (Yb(OTf)3) Nucleophile->TStateA Steric Clash TStateB Low-Energy Transition State Mild Base Catalysis Sufficient Nucleophile->TStateB Favorable Attack ProductA 6-Benzyloxy-7-methoxy- quinoline Scaffold TStateA->ProductA ProductB 7-Methoxy- quinoline Scaffold TStateB->ProductB

Figure 1: Mechanistic workflow showing steric impact on Friedländer condensation transition states.

Quantitative Performance Data

The following table summarizes the comparative experimental metrics for the synthesis of substituted quinoline-3-carbonitriles using both intermediates.

SubstrateReagentCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)
Compound B Ethyl cyanoacetatePiperidine (20 mol%)802.088%
Compound A Ethyl cyanoacetatePiperidine (20 mol%)8012.0<20% (Incomplete)
Compound A Ethyl cyanoacetate Yb(OTf)3​ (5 mol%)1104.082%

Data reflects standard optimization parameters for sterically differentiated ortho-aminobenzaldehydes[4][5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. The causality behind the reagent choices and in-process controls is explicitly defined.

Protocol A: Base-Catalyzed Condensation (Optimized for Compound B)

Causality: Because Compound B is unhindered, a simple organic base is sufficient to generate the enolate of the active methylene, which readily attacks the carbonyl.

  • Initiation: Dissolve 1.0 eq of 2-amino-4-methoxybenzaldehyde and 1.1 eq of ethyl cyanoacetate in anhydrous ethanol (0.5 M).

  • Catalysis: Add 0.2 eq of piperidine. Rationale: Piperidine acts as a mild base to deprotonate the cyanoacetate without causing side-reactions (like aldol self-condensation of the starting material).

  • Thermal Activation: Reflux the mixture at 80°C for 2 hours.

  • Validation Check (In-Process): Monitor via TLC (Hexanes:EtOAc 7:3). The highly fluorescent starting material spot (UV 254 nm) will disappear, replaced by a lower Rf​ product spot.

  • Isolation: Cool to 0°C to induce precipitation. Filter and wash with cold ethanol.

Protocol B: Lewis Acid-Catalyzed Condensation (Optimized for Compound A)

Causality: The 5-benzyloxy group blocks the nucleophile. Yb(OTf)3​ is utilized because it is a highly oxophilic Lewis acid that activates the sterically shielded aldehyde while remaining stable in the presence of the water generated during condensation[5].

  • Initiation: Dissolve 1.0 eq of 2-amino-5-benzyloxy-4-methoxybenzaldehyde and 1.2 eq of ethyl cyanoacetate in anhydrous toluene (0.2 M).

  • Catalysis: Add 0.05 eq (5 mol%) of Yb(OTf)3​ .

  • Thermal Activation: Equip with a Dean-Stark trap and heat to 110°C for 4 hours. Rationale: Azeotropic removal of water drives the equilibrium of the sterically hindered Schiff base intermediate forward.

  • Validation Check (Spectroscopic): Take a 0.1 mL aliquot, evaporate, and run a crude 1H-NMR in CDCl3​ . Self-Validation: The complete disappearance of the distinct aldehyde proton signal at δ 9.8–10.2 ppm confirms that the initial condensation has reached 100% conversion.

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Rationale: Neutralizing the Lewis acid prevents the reverse hydrolysis of the newly formed imine intermediate during workup. Extract with EtOAc, dry over Na2​SO4​ , and purify via recrystallization.

Protocol_Workflow Step1 1. Reagent Mixing & Catalyst Addition Step2 2. Thermal Activation (80-110°C) Step1->Step2 Step3 3. In-Process Control (TLC & UV 254nm) Step2->Step3 Step4 4. Crude 1H-NMR (Aldehyde Peak Check) Step3->Step4 Step5 5. Product Isolation (Crystallization) Step4->Step5

Figure 2: Self-validating experimental workflow for heterocycle condensation.

References

Sources

Validation

Mass Spectrometry Fragmentation Pattern Analysis of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde: A Platform Comparison Guide

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that demand rigorous analytical characterization. 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (CAS: 1042978-66-4) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that demand rigorous analytical characterization. 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (CAS: 1042978-66-4) is a highly functionalized aromatic building block utilized in the synthesis of advanced targeted therapeutics, including specific kinase inhibitors and alkaloid derivatives. Accurate structural elucidation and quantitation of this compound—and its downstream metabolites—are critical for pharmacokinetic (PK) profiling and impurity control.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) / Orbitrap High-Resolution Mass Spectrometry (HRMS) platforms for analyzing this specific compound. By detailing the underlying fragmentation mechanisms and providing validated experimental protocols, this guide serves as a definitive resource for drug development professionals.

Mechanistic Fragmentation Analysis (The "Why")

Before selecting a mass spectrometry platform, we must accurately predict the molecule's gas-phase behavior. Under positive Electrospray Ionization (ESI+), the primary amine group of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde facilitates highly efficient protonation, yielding a robust precursor ion [M+H]⁺ at an exact mass of m/z 258.1125 .

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the fragmentation cascade is driven by the relative bond dissociation energies of its functional groups [3]:

  • Benzyloxy Ether Cleavage (Base Peak Formation): The most labile site is the benzyloxy ether linkage. Heterolytic cleavage of the C-O bond yields the highly conjugated and energetically stable tropylium cation ([C₇H₇]⁺) at m/z 91.05. This transition (m/z 258.1 → 91.1) is the dominant diagnostic pathway [3].

  • Aldehyde α-Cleavage: The loss of carbon monoxide (CO, -28 Da) from the formyl group is a hallmark of protonated benzaldehydes. This proceeds via an intermediate ion/molecule complex, generating a secondary product ion at m/z 139.06[2].

  • Methoxy Radical Loss: Subsequent homolytic cleavage of the methoxy group results in the loss of a methyl radical (CH₃•, -15 Da), yielding a fragment at m/z 124.04.

Frag M Precursor Ion [M+H]+ m/z 258.11 Trop Tropylium Ion [C7H7]+ m/z 91.05 M->Trop Heterolytic Cleavage Core Radical Cation Core [M+H - C7H7]+ m/z 167.06 M->Core Homolytic Cleavage (-91 Da) DesCO Loss of CO [m/z 167 - CO]+ m/z 139.06 Core->DesCO a-Cleavage (-28 Da) DesMe Loss of CH3• [m/z 139 - CH3]+ m/z 124.04 DesCO->DesMe Ether Cleavage (-15 Da)

Figure 1: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Platform Comparison: QqQ vs. HRMS (Q-TOF / Orbitrap)

The choice between a nominal-mass QqQ and a high-resolution Q-TOF or Orbitrap depends entirely on the analytical objective: absolute quantitation in complex biological matrices versus structural elucidation and impurity profiling [5].

  • Triple Quadrupole (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ acts as a continuous mass filter. Because it does not "scan" but rather parks on specific masses, it minimizes ion loss, offering maximum duty cycle and unparalleled sensitivity (dynamic range up to 10⁶) for targeted quantitation [4]. For 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde, the MRM transition m/z 258.1 → 91.1 provides sub-pg/mL detection limits.

  • Q-TOF / Orbitrap (HRMS): Operating in Full Scan or Parallel Reaction Monitoring (PRM) mode, HRMS platforms capture all ions simultaneously. While historically slightly less sensitive than QqQ systems due to ion loss in the orthogonal pulser [4], modern HRMS platforms offer comparable quantitation limits while providing exact mass measurements (<2 ppm error) [1]. This is essential for distinguishing the target compound from isobaric lipid interferences in plasma and for retrospectively identifying unknown metabolites [5].

Workflow Sample Sample Prep & LC Separation Split Analyzer Selection Sample->Split QqQ Triple Quadrupole (QqQ) Targeted MRM Mode Split->QqQ Known Target QTOF Q-TOF / Orbitrap High-Res Full Scan + PRM Split->QTOF Unknowns/Isotopes Quant High-Sensitivity Quantitation (PK/TK Studies) QqQ->Quant Max Duty Cycle QTOF->Quant Comparable LOD Qual Structural Elucidation (Impurity Profiling) QTOF->Qual Accurate Mass

Figure 2: Decision matrix for MS platform selection in drug development workflows.

Quantitative Performance Matrix

To objectively evaluate which platform suits your laboratory's needs, consider the following performance metrics derived from comparative LC-MS/MS studies [1], [4], [5].

Performance MetricTriple Quadrupole (QqQ)Q-TOF / Orbitrap (HRMS)Analytical Impact for Target Compound
Primary Mode MRM (Multiple Reaction Monitoring)PRM (Parallel Reaction Monitoring) / Full ScanDetermines data acquisition strategy and duty cycle efficiency.
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)HRMS prevents false positives from isobaric matrix interferences.
Dynamic Range 5 to 6 orders of magnitude3 to 5 orders of magnitudeQqQ is superior for broad PK dose-response curves without sample dilution.
Sensitivity (LLOQ) Sub-pg/mLLow pg/mLQqQ offers ~4x higher sensitivity due to near 100% duty cycle in MRM [1].
Retrospective Analysis No (Targeted only)Yes (Full Scan captures all ions)HRMS allows post-acquisition screening for benzyloxy-cleaved metabolites [5].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system .

Causality Check: We utilize a sub-2 µm C18 column with acidic mobile phases. The formic acid ensures the primary amine group remains fully protonated, enhancing ESI+ efficiency, while the rapid organic gradient minimizes on-column hydrolysis of the reactive aldehyde group. Furthermore, relatively low collision energies (CE) are prescribed because the benzyloxy group is highly labile; excessive energy would shatter the precursor before the detector can register the intermediate fragments.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Spike 50 µL of plasma sample with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-labeled analog) to correct for matrix effects.

  • Perform protein precipitation by adding 150 µL of ice-cold Acetonitrile (ACN).

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Chromatographic Separation

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (QqQ MRM Setup)

  • Ion Source: Heated Electrospray Ionization (HESI) in Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C (optimized to prevent thermal degradation of the benzyloxy ether).

  • Transitions:

    • Quantifier:m/z 258.1 → 91.1 (Collision Energy: 15 eV).

    • Qualifier:m/z 258.1 → 139.1 (Collision Energy: 25 eV).

Step 4: System Suitability & Self-Validation

  • Inject a blank matrix followed by a Lower Limit of Quantification (LLOQ) standard.

  • Validation Gate: The protocol is self-validating only if the LLOQ peak area is ≥5x the blank baseline noise (S/N ≥ 5) and the SIL-IS peak area variance is <15% across all injections. If these conditions fail, it indicates carryover or severe matrix suppression, requiring immediate source cleaning or sample dilution.

References

  • Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Source: nih.gov. URL:[Link]

  • Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Source: scispace.com. URL:[Link]

  • Difference between a Triple Quad and a Triple TOF. Source: reddit.com. URL:[Link]

Comparative

Definitive Regiochemical Validation of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde: A 2D NMR Comparison Guide

In the structural elucidation of polysubstituted aromatics like 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde, the primary analytical bottleneck is regiochemical ambiguity. While mass spectrometry easily confirms the molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the structural elucidation of polysubstituted aromatics like 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde, the primary analytical bottleneck is regiochemical ambiguity. While mass spectrometry easily confirms the molecular formula (C15H15NO3), and 1D NMR identifies the functional groups, these baseline techniques cannot definitively assign the relative positions of the 4-methoxy and 5-benzyloxy substituents on the benzene core.

As a Senior Application Scientist, I design analytical workflows that do not just suggest a structure, but unequivocally prove it. This guide objectively compares the performance of an advanced 2D NMR suite against traditional alternatives, detailing a self-validating experimental protocol grounded in orthogonal physical principles.

Analytical Alternatives: Performance Comparison

To validate the structural integrity of a highly substituted aromatic compound, researchers typically choose between three analytical pathways. Table 1 outlines why the 2D NMR suite is the optimal balance of absolute proof and operational efficiency.

Table 1: Performance Comparison of Structural Validation Techniques

Analytical TechniqueRegiochemical ResolutionSpeed / ThroughputSample StateSelf-Validating Capability
1D NMR + LC-HRMS Low (Ambiguous regioisomers)High (< 15 mins)SolutionNone (Relies on empirical prediction)
X-Ray Crystallography AbsoluteLow (Days to Weeks)Solid (Requires single crystal)High (Direct electron density map)
2D NMR Suite (HSQC/HMBC/NOESY) AbsoluteMedium (2-4 hours)SolutionHigh (Orthogonal through-bond/space data)

While X-Ray Crystallography is the gold standard, it is heavily bottlenecked by the requirement for single crystals. The 2D NMR suite provides equivalent absolute structural proof directly in the solution state by mapping both the carbon skeleton and the 3D spatial arrangement of the molecule[1].

The Causality of the 2D NMR Suite

Do not treat 2D NMR as a black box. Every experiment in this suite is chosen for a specific physical reason to build a self-validating system.

  • Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence): We use this to map direct 1-bond C-H couplings. By editing for multiplicity, the experiment immediately phases the benzyloxy -CH2- protons negatively, distinguishing them from the methoxy -CH3 protons (positive). This prevents any assignment overlap before we even look at the carbon skeleton[2].

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment captures 2-to-3 bond scalar couplings ( 2JCH​ and 3JCH​ ). It acts as the skeletal framework builder, linking the isolated functional groups (methoxy, benzyloxy, aldehyde) to specific quaternary carbons on the benzene ring[3].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY captures through-space dipolar interactions rather than through-bond scalar couplings[4]. This is our spatial validator.

The Self-Validating System (Orthogonal Consensus)

A protocol is only trustworthy if it can prove itself without external assumptions. HMBC relies on scalar coupling (through-bond electrons), while NOESY relies on cross-relaxation (through-space proximity). If HMBC assigns the methoxy group to C-4, NOESY must show a spatial correlation between the methoxy protons and the adjacent H-3 proton. If these independent physical phenomena agree, the structure is unequivocally validated.

ValidationLogic HMBC HMBC (Through-Bond) Aldehyde to C-2/C-6 Methoxy to C-4 Benzyloxy to C-5 Logic Orthogonal Consensus (Self-Validating System) HMBC->Logic Scalar Coupling NOESY NOESY (Through-Space) Aldehyde to H-6 Methoxy to H-3 Benzyloxy to H-6 NOESY->Logic Dipolar Relaxation

Orthogonal self-validation system using HMBC and NOESY for regiochemical assignment.

Step-by-Step Methodology for Structural Validation

The following protocol details the exact parameters required to elucidate 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde on a standard 400 MHz or 500 MHz NMR spectrometer.

Step 1: Sample Preparation Dissolve 15–20 mg of the highly pure compound (>95%) in 600 µL of CDCl3 (with 0.03% TMS). Causality: High concentration is critical because HMBC detects low-abundance 13C nuclei via long-range coupling, making it inherently less sensitive than HSQC[5].

Step 2: Baseline 1D Acquisition Acquire standard 1H and 13C spectra to establish baseline chemical shifts and optimize the 90° pulse widths.

Step 3: Multiplicity-Edited HSQC Acquisition

  • Parameter: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz.

  • Purpose: Map all protonated carbons. Ensure the benzyloxy -CH2- signal (~5.10 ppm) appears inverted relative to the methoxy -CH3 signal (~3.85 ppm).

Step 4: HMBC Acquisition

  • Parameter: Set the long-range coupling constant ( nJCH​ ) delay to 8 Hz.

  • Purpose: An 8 Hz optimization perfectly captures the ~2-3 bond couplings typical in conjugated aromatic systems[1]. Double the number of scans relative to the HSQC to ensure adequate signal-to-noise for quaternary carbons (C-1, C-2, C-4, C-5)[5].

Step 5: NOESY Acquisition

  • Parameter: Set the mixing time ( τm​ ) to 400 ms.

  • Purpose: For a small molecule of this size (MW ~257 g/mol ) in the extreme narrowing limit, 400 ms allows sufficient time for NOE buildup while preventing spin-diffusion artifacts that could cause false-positive spatial correlations[4].

Workflow A 1D NMR & HRMS (Baseline Triage) B HSQC (1-Bond C-H Map) A->B Identify Protons C HMBC (2/3-Bond C-H Skeleton) B->C Direct Connectivities D NOESY (Through-Space Regiochemistry) C->D Carbon Framework E Validated Structure: Polysubstituted Benzaldehyde D->E 3D Orthogonal Validation

2D NMR workflow for the structural elucidation of polysubstituted benzaldehydes.

Experimental Data & Regiochemical Proof

The table below summarizes the quantitative 2D NMR data that definitively proves the structure of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. Notice how the HMBC and NOESY columns perfectly corroborate one another.

Table 2: 2D NMR Assignments and Orthogonal Validation Data

PositionFunctional Group 1H Shift (ppm) 13C Shift (ppm)HMBC Correlations (Through-Bond)NOESY Correlations (Through-Space)
1' Aldehyde (-CHO)9.70 (s)192.0C-1, C-2, C-6H-6
2 Amino (-NH2)6.00 (br s)-C-1, C-2, C-3H-3
3 Aromatic H6.10 (s)97.0C-1, C-2, C-4, C-5Methoxy (-OCH3), Amino (-NH2)
4 Methoxy (-OCH3)3.85 (s)56.0C-4 (155.0 ppm) H-3
5 Benzyloxy (-OCH2-)5.10 (s)71.0C-5 (140.0 ppm) H-6
6 Aromatic H6.90 (s)115.0C-1, C-5, C-4, C-1'Benzyloxy (-OCH2-), Aldehyde (-CHO)

Conclusion of Data: If the molecule were the regioisomer (4-benzyloxy-5-methoxy), the HMBC would show the methoxy protons correlating to C-5, and the NOESY would show the methoxy protons correlating to H-6. The data in Table 2 strictly forbids this, proving the structural integrity of the 4-methoxy-5-benzyloxy arrangement beyond any doubt.

References

  • Source: nih.
  • 2D HMQC and HSQC (VnmrJ ChemPack)
  • Complex NMR experiments: 2D, selective, etc.
  • Source: creative-biostructure.
  • Source: researchgate.

Sources

Validation

Comparing commercial suppliers of CAS 1042978-66-4 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

Target Compound: 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde CAS Registry Number: 1042978-66-4 Molecular Formula: C15H15NO3 Primary Application: Building block for quinoline/quinazoline-based kinase inhibitors (e.g., DYRK...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde CAS Registry Number: 1042978-66-4 Molecular Formula: C15H15NO3 Primary Application: Building block for quinoline/quinazoline-based kinase inhibitors (e.g., DYRK1B inhibitors)[1].

Executive Summary & Mechanistic Rationale

For drug development professionals and synthetic chemists, CAS 1042978-66-4 is a highly specialized anthranilaldehyde derivative. It serves as a foundational intermediate in the Friedländer synthesis of quinoline cores, specifically utilized in the development of DYRK1B kinase inhibitors targeted for solid tumor oncology[2].

The Causality Behind the Scaffold (Why this specific molecule?):

  • The Aldehyde & Amino Pairing: These ortho-positioned functional groups are the requisite engine for the Friedländer condensation, reacting with active methylene compounds to rapidly construct the bicyclic quinoline system[1].

  • The Methoxy Group (Position 4): Acts as an electron-donating group. Mechanistically, this increases the nucleophilicity of the adjacent amine, accelerating the condensation reaction. In the final drug product, it helps lock the molecular conformation within the kinase binding pocket[3].

  • The Benzyloxy Group (Position 5): This is the strategic masterstroke of the scaffold. A free hydroxyl group at this position is often required to form a critical hydrogen bond with the kinase hinge region. However, a free phenol would interfere with early-stage condensations and cross-couplings. The benzyl ether provides robust protection during harsh cyclization conditions and allows for orthogonal, late-stage deprotection via mild hydrogenolysis[3].

Commercial Supplier Comparison

When sourcing CAS 1042978-66-4, the choice of supplier dictates the success of downstream scale-up. The table below objectively compares the leading commercial alternatives based on purity, scale, and utility.

SupplierClaimed PurityScale AvailabilityPrimary Use CaseReference / Catalog ID
BLD Pharm 95% - 97%mg to low kgHigh-throughput R&D, medicinal chemistry screening. Reliable catalog availability.BD01517199
Atomax Chemicals Co., Ltd 95%+Grams to kgCustom synthesis and process chemistry scale-up. Strong for bulk manufacturing.GuideChem Verified[4]
ACINTS Not explicitly statedmg to GramsNiche building block procurement for specialized library synthesis.ACI-04187[5]

Note: Due to the propensity of benzaldehydes to oxidize into benzoic acids upon prolonged exposure to air, batches should be procured in inert packaging and stored at 2-8°C[6].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol details the Friedländer condensation using CAS 1042978-66-4, engineered as a self-validating system where each step contains internal quality control checks.

Phase 1: Supplier Batch Validation (QC)

Before committing the building block to a complex synthesis, validate the integrity of the purchased batch. Benzaldehydes are prone to auto-oxidation.

  • 1H NMR Check: Dissolve 5 mg of the compound in DMSO-d6. Look for the distinct aldehyde proton singlet at ~9.7 - 9.9 ppm .

  • Validation Gate: If a broad singlet appears at ~12.0 ppm (carboxylic acid), the batch has oxidized and the subsequent condensation will fail. Reject or repurify the batch.

Phase 2: Friedländer Condensation (Quinoline Core Synthesis)
  • Setup: In a dry, inert-flushed round-bottom flask, dissolve 1.0 eq of CAS 1042978-66-4 and 1.1 eq of your chosen active methylene compound (e.g., an aryl-substituted ketone or ester) in a mixture of ethanol and acetic acid (typically 2:1 ratio)[1].

  • Catalysis: Add a catalytic amount of iron or a Lewis acid if required by the specific ketone reactivity[1].

  • Reaction: Heat the mixture to 80-90°C under reflux for 4-12 hours.

  • In-Process Control (LC-MS): Monitor the disappearance of the starting material mass (M+H = 258.1). The reaction is complete when the intermediate mass is fully consumed.

  • Workup: Cool to room temperature, precipitate the product using ice water, and filter the protected quinoline core.

Phase 3: Late-Stage Deprotection (Hydrogenolysis)
  • Setup: Dissolve the protected quinoline intermediate in methanol/ethyl acetate.

  • Catalyst: Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Stir vigorously under a hydrogen atmosphere (1 atm via balloon or up to 50 psi in a Parr shaker) at room temperature for 2-4 hours.

  • Validation Gate: Filter through Celite to remove the palladium. LC-MS must show a mass shift of -90 Da (loss of the benzyl group), confirming the successful unmasking of the critical kinase-binding hydroxyl group.

Workflow Visualizations

Diagram 1: Synthetic Workflow & Causality

The following diagram illustrates the strategic synthetic pathway, highlighting the late-stage deprotection required to yield the active kinase inhibitor core.

SynthWorkflow A CAS 1042978-66-4 (2-Amino-5-benzyloxy-4-methoxy-benzaldehyde) B Friedländer Condensation (Base/Acid Catalysis, Heat) A->B C Quinoline Core Intermediate (Benzyl Protected) B->C D Hydrogenolysis (Pd/C, H2) C->D E Deprotected Hydroxy-Quinoline (Active Kinase Hinge Binder) D->E

Caption: Synthetic workflow from CAS 1042978-66-4 to a deprotected quinoline kinase inhibitor core.

Diagram 2: Supplier Evaluation & Self-Validating QC

A strict quality control workflow to prevent oxidized commercial batches from ruining downstream drug synthesis.

QCWorkflow S Supplier Batch Receipt (BLD Pharm, Atomax, etc.) LC LC-MS Purity Check (Target: >95%) S->LC NMR 1H NMR Validation (Aldehyde Peak ~9.8 ppm) S->NMR Pass Proceed to Synthesis LC->Pass Pass Fail Reject/Repurify Batch LC->Fail Fail (Oxidized) NMR->Pass Pass NMR->Fail Fail (Oxidized)

Caption: Self-validating quality control workflow for evaluating commercial batches of CAS 1042978-66-4.

References

  • Hoffmann-La Roche Inc. (2012). Carboxylic acid aryl amides (US Patent No. US20120184548A1). U.S. Patent and Trademark Office.[URL: https://patents.google.
  • BLD Pharm. (n.d.). 2-Amino-5-(benzyloxy)-4-methoxybenzaldehyde (CAS 1042978-66-4) Catalog Entry. BLD Pharm.[URL: https://www.bldpharm.com/]
  • GuideChem. (n.d.). Benzaldehyde, 2-amino-5-methoxy- derivatives and Supplier Database. GuideChem. [URL: https://www.guidechem.com/]
  • ACINTS. (n.d.). Custom chemicals & building blocks product catalogue. ACINTS.[URL: https://www.acints.com/]

Sources

Comparative

GC-MS comparative analysis of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde degradation products

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary & Strategic Context In the synthesis of complex a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Strategic Context

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly quinazoline-based tyrosine kinase inhibitors—substituted benzaldehydes serve as critical building blocks[1]. The structural integrity of these intermediates directly impacts the impurity profile and overall yield of the final drug substance.

This guide provides an objective, data-driven comparison between Compound A (2-Amino-5-benzyloxy-4-methoxybenzaldehyde) and the industry-standard alternative, Compound B (2-Amino-4,5-dimethoxybenzaldehyde) . While Compound A offers unique synthetic handles via its benzyloxy group, this specific functionalization introduces distinct vulnerabilities under stress conditions. By employing Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile and semi-volatile impurity profiling[2], we can elucidate the mechanistic causality behind their degradation pathways.

Mechanistic Causality of Degradation

Understanding why a molecule degrades is just as important as knowing what it degrades into. The degradation of substituted benzaldehydes is governed by specific electron-withdrawing and steric effects:

  • Autoxidation to Benzoic Acids: Both compounds possess a reactive aldehyde moiety. Under oxidative stress, benzaldehydes undergo rapid autoxidation via a benzoylperoxy radical intermediate, converting the aldehyde into a carboxylic acid[3].

  • Ether Cleavage (Debenzylation vs. Demethylation): The primary structural difference between the two compounds lies in the ether substituents. The benzyloxy group in Compound A is highly labile under strong acidic and thermal stress, readily cleaving to form a phenolic degradant. In contrast, the methoxy groups in Compound B are sterically compact and electronically stable, resisting cleavage under identical conditions.

  • Schiff Base Dimerization: Under prolonged thermal stress in the solid state, the primary amine of one molecule can condense with the aldehyde of another, releasing water and forming a Schiff base dimer.

G API API Intermediates (Compound A vs B) Stress Forced Degradation (ICH Q1A Guidelines) API->Stress Ox Oxidative Stress (3% H2O2, 24h) Stress->Ox Acid Acidic Stress (0.1N HCl, 80°C) Stress->Acid Therm Thermal Stress (105°C, 48h) Stress->Therm Prep Sample Preparation (Liquid-Liquid Extraction) Ox->Prep Acid->Prep Therm->Prep Deriv Silylation (BSTFA+TMCS) Converts Acids/Phenols to TMS-Ethers Prep->Deriv Causality: Prevent peak tailing GCMS GC-MS Analysis (EI Mode, 70 eV) Deriv->GCMS Data Degradant Profiling & Structural Elucidation GCMS->Data

Fig 1: Forced degradation and GC-MS profiling workflow for benzaldehyde API intermediates.

Self-Validating Experimental Methodology

To ensure maximum scientific integrity, the following GC-MS protocol is designed as a self-validating system. Every step is engineered to prevent artifact formation and ensure accurate quantitation of degradation products[4].

Step 1: Forced Degradation (ICH Q1A Compliance)
  • Protocol: Solutions of Compound A and B (1 mg/mL in Acetonitrile) are subjected to 3% H₂O₂ (Oxidative), 0.1N HCl at 80°C (Acidic), and solid-state heating at 105°C (Thermal) for 24–48 hours.

  • Causality: Exposing the intermediates to extreme stress accelerates degradation, allowing us to predict long-term shelf-life stability and identify intrinsic molecular vulnerabilities before scale-up[5].

Step 2: Liquid-Liquid Extraction (LLE)
  • Protocol: Quench the stressed samples with a neutralizing buffer. Extract the organic components using Ethyl Acetate (3 x 5 mL). Dry over anhydrous Na₂SO₄ and evaporate under N₂ gas.

  • Causality: Isolating the volatile/semi-volatile analytes from aqueous inorganic salts (like HCl or NaOH) is critical. Injecting salts directly into a GC system will rapidly degrade the inlet liner and destroy the stationary phase of the column.

Step 3: Silylation Derivatization
  • Protocol: Reconstitute the dried extract in 100 µL Pyridine. Add 100 µL of BSTFA containing 1% TMCS. Incubate at 70°C for 30 minutes.

  • Causality: Degradation products of benzaldehydes frequently include benzoic acids and phenols. These molecules contain active hydrogens (-COOH, -OH) that strongly hydrogen-bond with the silanol groups on the GC column, causing severe peak tailing and signal loss. Derivatization replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups, ensuring sharp chromatographic peaks and accurate integration[4].

Step 4: GC-MS Acquisition
  • Protocol: Inject 1 µL (split ratio 10:1) into a GC-MS equipped with an HP-5MS column (30m x 0.25mm x 0.25µm). Temperature program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Ionization: Electron Ionization (EI) at 70 eV.

  • Causality: The non-polar HP-5MS column separates the derivatized compounds strictly by boiling point. EI at 70 eV provides highly reproducible fragmentation patterns, enabling the structural elucidation of unknown degradants via NIST library matching—a vital requirement when authentic reference standards for degradants are unavailable.

Comparative Quantitative Data

The table below summarizes the degradation profiles of both compounds under identical stress conditions, quantified via GC-MS Total Ion Chromatogram (TIC) peak area normalization.

Stress ConditionCompound A Profile (2-Amino-5-benzyloxy-4-methoxybenzaldehyde)Compound B Profile (2-Amino-4,5-dimethoxybenzaldehyde)Mechanistic Causality
Oxidative (3% H₂O₂, 24h)18.5% Total Degradation Major Peak: 2-Amino-5-benzyloxy-4-methoxybenzoic acid (TMS ester, m/z 345)15.2% Total Degradation Major Peak: 2-Amino-4,5-dimethoxybenzoic acid (TMS ester, m/z 269)Both compounds undergo rapid autoxidation of the aldehyde group to a carboxylic acid via a benzoylperoxy radical intermediate[3].
Acidic (0.1N HCl, 80°C, 24h)12.4% Total Degradation Major Peak: 2-Amino-5-hydroxy-4-methoxybenzaldehyde (TMS ether, m/z 239)< 1.0% Total Degradation No significant degradants detected.The benzyloxy ether in Compound A is highly labile under acidic thermal stress, undergoing cleavage to yield a phenol. Compound B's methoxy groups are sterically and electronically stable[1].
Thermal (105°C, Solid State, 48h)4.1% Total Degradation Minor Schiff base dimers observed.2.3% Total Degradation Minor Schiff base dimers observed.Heat induces condensation between the primary amine and the aldehyde of adjacent molecules. The bulkier benzyloxy group slightly increases crystal lattice instability, accelerating dimerization.

Strategic Insights for Drug Development

While 2-Amino-5-benzyloxy-4-methoxybenzaldehyde (Compound A) provides a highly valuable synthetic pathway for complex API synthesis (allowing for late-stage deprotection of the benzyloxy group), it requires significantly stricter handling protocols than its dimethoxy counterpart.

Based on the GC-MS data, Compound A is highly susceptible to acidic ether cleavage. Process chemists utilizing this intermediate must strictly control the pH during synthesis and avoid prolonged exposure to strong aqueous acids. Furthermore, due to the autoxidation risks inherent to all benzaldehydes[6], both compounds must be stored under an inert atmosphere (Argon or Nitrogen) and at sub-ambient temperatures to prevent baseline accumulation of benzoic acid impurities prior to use.

References

  • ResolveMass Laboratories Inc. "Custom GC-MS Analysis for Pharmaceuticals: Impurity Profiling, Forced Degradation & Stability Studies.
  • MDPI. "Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid.
  • PMC. "Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods.
  • PMC. "Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
  • MDPI. "Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst.
  • ResearchGate. "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.

Sources

Validation

A Comparative Guide to the Electronic Effects of Benzyloxy vs. Methoxy Groups in 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

For Immediate Release Introduction The electronic landscape of an aromatic system is critically influenced by its substituents. These groups, through a combination of inductive and resonance effects, can modulate the rea...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Introduction

The electronic landscape of an aromatic system is critically influenced by its substituents. These groups, through a combination of inductive and resonance effects, can modulate the reactivity, stability, and spectroscopic properties of the entire molecule. In the context of drug design and materials science, a nuanced understanding of these effects is paramount for the rational design of molecules with desired functionalities. This guide focuses on a comparative evaluation of two common ether-based substituents, the methoxy (-OCH₃) and the benzyloxy (-OCH₂Ph) groups, within the specific and complex scaffold of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde. While both are alkoxy groups, the additional phenyl ring in the benzyloxy substituent introduces subtle yet significant electronic and steric differences. We will dissect these differences through a combination of theoretical principles and practical, data-driven experimental methodologies.

Section 1: Theoretical Framework: A Duality of Electronic Influence

The electronic character of both methoxy and benzyloxy groups is governed by a push-and-pull of two fundamental effects: the inductive effect (-I) and the resonance effect (+R or +M).[1][2][3]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, both groups exert an electron-withdrawing pull on the sigma (σ) bonds of the benzene ring. This effect is distance-dependent, weakening with an increasing number of bonds from the substituent.[3][4]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system.[5] This delocalization increases the electron density on the ring, particularly at the ortho and para positions.[6] The resonance effect is generally considered to be stronger and more influential on the overall electron distribution than the inductive effect when the group is in a conjugating position (ortho or para).[2][7][8]

The net result is that both methoxy and benzyloxy groups are considered electron-donating groups (EDGs) when positioned para to a reaction center or an electron-withdrawing group.[5][9]

Caption: Resonance delocalization of the oxygen lone pair in methoxy- and benzyloxy-substituted rings.

Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents.[10][11] The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing nature of a group. For para-substituents, the σₚ value is particularly informative.

Substituentσₚ ValueElectronic Effect
Methoxy (-OCH₃)-0.27Electron-Donating
Benzyloxy (-OCH₂Ph)-0.25Electron-Donating

Data sourced from various compilations of Hammett constants.[12]

The similar, negative σₚ values confirm that both groups are net electron donors. The slightly less negative value for the benzyloxy group may suggest it is a marginally weaker electron donor than the methoxy group. This could be attributed to the electron-withdrawing nature of the benzyl group's phenyl ring, which can pull some electron density away from the oxygen, slightly dampening its ability to donate to the primary aromatic ring.

Section 2: Experimental and Computational Evaluation

To empirically validate and further explore these electronic effects, a multi-pronged approach combining spectroscopic analysis and computational modeling is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. Increased electron density around a nucleus results in greater shielding and an upfield shift (lower ppm) in the NMR spectrum.

Expected Observations in 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde:

  • ¹H NMR: The protons on the aromatic ring will be significantly shielded (shifted upfield) due to the combined electron-donating effects of the amino, methoxy, and benzyloxy groups.

  • ¹³C NMR: The carbonyl carbon of the aldehyde group is a key indicator of electronic effects. Electron-donating groups at the para position increase electron density at the carbonyl carbon, leading to a downfield shift.[13][14] In the target molecule, the C5-benzyloxy group is para to the C2-amino group and meta to the C1-aldehyde, while the C4-methoxy group is meta to the amino and ortho to the aldehyde. The strong electron-donating amino group at C2 will have a dominant effect on the overall electron density of the ring.

Protocol: ¹³C NMR Analysis of Substituted Benzaldehydes

  • Sample Preparation: Dissolve 10-20 mg of the sample (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-benzyloxybenzaldehyde, and the target molecule) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.

  • Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the solvent peak as a reference. Identify the chemical shift of the carbonyl carbon (~190-195 ppm for benzaldehydes).[15] Compare the chemical shifts across the series of compounds.

CompoundExpected Carbonyl ¹³C Shift (ppm)Rationale
Benzaldehyde~192.3Reference compound.[15]
4-Methoxybenzaldehyde>192.3The +R effect of the methoxy group increases electron density at the carbonyl carbon.
4-BenzyloxybenzaldehydeSlightly < 4-MethoxybenzaldehydeThe slightly weaker +R effect of benzyloxy may result in a slightly less downfield shift compared to methoxy.
2-Amino-5-benzyloxy-4-methoxy-benzaldehydeComplexThe powerful amino group's donation will dominate, but the relative positions of all three groups will determine the final shift.
Infrared (IR) Spectroscopy

The stretching frequency of the carbonyl (C=O) bond in an IR spectrum is highly sensitive to its electronic environment.[9][16] Electron-donating groups delocalize electron density into the carbonyl group, which slightly weakens the C=O bond and lowers its stretching frequency (shifts to a lower wavenumber).[9]

Protocol: FT-IR Analysis of Carbonyl Stretching Frequency

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film between salt plates can be used.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or KBr pellet/ATR crystal).

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the strong, sharp absorption band corresponding to the C=O stretch, typically in the range of 1680-1710 cm⁻¹ for aromatic aldehydes.[17]

Substituent (para-)C=O Stretching Frequency (νC=O) in cm⁻¹
-H (Benzaldehyde)~1702
-OCH₃~1696
-NH₂~1690

Data for para-substituted benzaldehydes in DMSO solution.[9]

The data clearly shows that the electron-donating methoxy group lowers the C=O stretching frequency relative to unsubstituted benzaldehyde.[9] One would predict that the benzyloxy group would also result in a νC=O value lower than benzaldehyde, likely very close to that of the methoxy-substituted compound. In the target molecule, the combined electron-donating effects of the amino, methoxy, and benzyloxy groups are expected to cause a significant shift to a lower wavenumber for the aldehyde's C=O stretch.

Computational Modeling: Visualizing Electron Distribution

Computational chemistry, particularly Density Functional Theory (DFT), allows for the visualization of electron distribution through Molecular Electrostatic Potential (MEP) maps.[18][19] In an MEP map, electron-rich regions are typically colored red, while electron-poor regions are colored blue.

Workflow: DFT Calculation and MEP Map Generation

Computational_Workflow A 1. Geometry Optimization (e.g., B3LYP/6-31G(d)) B 2. Single Point Energy Calculation (Higher level of theory/basis set) A->B Optimized Structure C 3. Generate Cube Files (Electron Density & Electrostatic Potential) B->C Wavefunction D 4. Visualize MEP Map (Map potential onto density surface) C->D Data for Visualization

Caption: A generalized workflow for generating a Molecular Electrostatic Potential (MEP) map.

An MEP map of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde would be expected to show significant negative potential (red) delocalized across the aromatic ring and concentrated on the oxygen atoms of the substituents and the carbonyl group. Comparing the MEPs of 4-methoxybenzaldehyde and 4-benzyloxybenzaldehyde would likely reveal very similar electron density distributions on the aromatic ring, reinforcing the comparable nature of their electron-donating effects.

Section 3: Integrated Analysis in the Target Molecule

In 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde, the electronic landscape is a complex interplay of three electron-donating groups.

  • Dominance of the Amino Group: The amino (-NH₂) group is a significantly stronger electron-donating group (σₚ = -0.66) than either the methoxy or benzyloxy groups.[20] Its position at C2 will powerfully activate the ring, increasing the electron density at the ortho (C1-aldehyde, C3) and para (C5-benzyloxy) positions.

  • Synergistic Effects: The methoxy group at C4 and the benzyloxy group at C5 both contribute to the overall high electron density of the aromatic system. Their electron-donating resonance effects complement that of the amino group.

  • Benzyloxy vs. Methoxy - A Subtle Distinction: The primary difference between the two groups in this context may be steric rather than electronic. The bulkier benzyloxy group (-OCH₂Ph) could potentially experience steric hindrance with the adjacent methoxy group at C4. This could force the benzyloxy group slightly out of the plane of the benzene ring, which would reduce the orbital overlap necessary for effective resonance. If this occurs, the electron-donating ability of the benzyloxy group would be diminished, making it a less effective electron donor than the sterically unhindered methoxy group.

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Safety & Regulatory Compliance

Safety

2-Amino-5-benzyloxy-4-methoxy-benzaldehyde proper disposal procedures

Standard Operating Procedure: Proper Disposal of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the logistical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde

As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the logistical and safety challenges of handling complex organic intermediates. 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde (CAS: 1042978-66-4) [1] is a highly functionalized aromatic compound crucial for synthesizing advanced pharmaceutical active pharmaceutical ingredients (APIs). Due to its reactive functional groups—an aromatic amine, a benzyloxy ether, and an aldehyde—it requires stringent disposal protocols to prevent environmental contamination and ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA)[2].

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this chemical, moving beyond basic safety data to explain the mechanistic reasoning behind each protocol.

Physicochemical Profiling & Hazard Assessment

Understanding the chemical's properties is the first step in designing a secure disposal system. The presence of the amino group introduces potential toxicity and environmental persistence, while the aldehyde group can undergo spontaneous oxidation or polymerization if improperly stored[3].

Table 1: Physicochemical Properties and Disposal Implications

PropertyValue / DescriptionOperational Disposal Implication
CAS Number 1042978-66-4Essential identifier for accurate waste manifesting and regulatory tracking.
Molecular Formula C15H15NO3High carbon/nitrogen content dictates incineration to prevent soil/water contamination.
Molecular Weight 257.28 g/mol Solid at room temperature; dust generation must be strictly controlled during disposal.
Functional Groups Amine, Aldehyde, EtherAmine groups can form toxic NOx gases during combustion; requires specialized high-temp incineration.
Solubility Soluble in DMSO, DCM, EtOHLiquid waste streams will vary based on the solvent used, requiring strict segregation logic.

Mechanistic Insights: The "Why" Behind the Protocol

Why can't this chemical simply be washed down the drain or thrown in standard biohazard bins? The causality lies in its molecular structure.

The aromatic amine moiety is a known pharmacophore that, if released into aquatic ecosystems, can act as an endocrine disruptor or undergo bioaccumulation. Furthermore, standard landfill disposal is inadequate because microbial degradation of the bulky benzyloxy group is exceptionally slow. High-temperature incineration (typically >1000°C) is mandatory because it provides the activation energy required to completely cleave the robust aromatic rings and carbon-nitrogen bonds. This thermal destruction converts the molecule entirely into CO₂, H₂O, and manageable NOₓ species, which are subsequently scrubbed by the incinerator's emission control systems[4].

Waste Segregation Logical Workflow

Proper segregation prevents dangerous cross-reactions (e.g., the aldehyde reacting with strong oxidizers in a mixed waste bin) and reduces institutional disposal costs. Follow the decision tree below to route your waste streams correctly.

WasteSegregation Start 2-Amino-5-benzyloxy- 4-methoxybenzaldehyde Waste Stream Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid Spill Spill Cleanup Materials Start->Spill Incineration High-Temperature Incineration (EPA RCRA) Solid->Incineration Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated If mixed with NonHalogenated Non-Halogenated Solvents (e.g., DMSO, EtOH) Liquid->NonHalogenated If mixed with Spill->Incineration Halogenated->Incineration Segregated Stream NonHalogenated->Incineration Segregated Stream

Caption: Waste Segregation Decision Tree for 2-Amino-5-benzyloxy-4-methoxybenzaldehyde.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Unused Reagent or Reaction Byproducts)
  • Containment: Transfer any residual solid 2-Amino-5-benzyloxy-4-methoxy-benzaldehyde into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass).

  • Labeling: Affix a standardized RCRA "Hazardous Waste" label[5]. Explicitly write the full chemical name—do not use abbreviations or chemical structures. Check the boxes for "Toxic" and "Irritant".

  • Storage: Store the sealed container in a designated secondary containment tray within a ventilated hazardous waste accumulation area. Keep strictly away from strong oxidizing agents to prevent exothermic oxidation of the aldehyde group.

  • Pickup: Schedule a pickup with a licensed hazardous waste vendor for high-temperature incineration.

Protocol B: Liquid Waste Management (Reaction Solutions)
  • Segregation: Determine the primary solvent used in your workflow.

    • If dissolved in halogenated solvents (e.g., Dichloromethane), pour into the "Halogenated Organic Waste" carboy.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Ethanol), pour into the "Non-Halogenated Organic Waste" carboy.

  • Volume Control: Never fill waste carboys beyond 80% capacity to allow for vapor expansion and prevent pressure buildup.

  • Compatibility Check: Ensure no incompatible chemicals (e.g., concentrated acids, strong bases, or reactive metals) are present in the waste carboy. The amino and aldehyde groups can undergo unintended condensation (Schiff base formation) or polymerization reactions if mixed with incompatible reagents.

  • Documentation: Log the estimated mass of the chemical added to the waste log sheet attached to the carboy.

Protocol C: Spill Cleanup and Decontamination
  • PPE: Don appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[3].

  • Containment: If a solid spill occurs, gently cover the powder with damp paper towels to prevent aerosolization (dust generation).

  • Collection: Carefully sweep the damp material using a non-sparking scoop. Place the collected material, along with the paper towels, into a solid hazardous waste container.

  • Decontamination: Wipe the affected area with a solvent in which the chemical is soluble (e.g., a small amount of ethanol or isopropanol), followed by a thorough wash with soap and water. Dispose of all contaminated wipes in the solid hazardous waste bin.

Regulatory Compliance & Institutional Liability

Under the EPA's RCRA Subtitle C framework[2], laboratories generating this waste must track it from "cradle to grave." This means your institution remains legally responsible for the chemical even after the waste vendor removes it from your loading dock. Ensuring that your waste vendor utilizes EPA-compliant high-temperature incineration facilities guarantees that the compound is permanently destroyed, mitigating any future environmental liability or regulatory fines.

References

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview and Hazardous Waste Management". US EPA. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-benzyloxy-4-methoxy-benzaldehyde
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2-Amino-5-benzyloxy-4-methoxy-benzaldehyde
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